Ethyl 5-chloropyrimidine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthetic Landscape of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, substituted pyrimidines hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of Ethyl 2-chloropyrimidine-5-carboxylate, a versatile reagent whose structural features offer a gateway to a diverse range of complex molecular architectures.
At the outset, it is crucial to clarify the identity of the primary subject of this guide. While the initial query mentioned "Ethyl 5-chloropyrimidine-2-carboxylate," the preponderance of available scientific literature and chemical supplier information points to a closely related and more extensively documented isomer: Ethyl 2-chloropyrimidine-5-carboxylate . This guide will therefore focus on the latter, while acknowledging the existence of the former to prevent any potential ambiguity.
Compound Identification and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Ethyl 2-chloropyrimidine-5-carboxylate is a compound that presents as a white to light yellow powder or crystal.[1] Its core identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89793-12-4 | [1][2][3] |
| Alternate CAS | 1227571-82-5 (for this compound) | [4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.60 g/mol | [1][3] |
| Synonyms | 2-Chloropyrimidine-5-carboxylic acid ethyl ester | [1] |
| Appearance | White to light yellow powder to crystal | [1] |
| Melting Point | 56 - 60 °C | [1] |
| Boiling Point | 80 °C at 5 mmHg | [1] |
| Purity | ≥97% to ≥98% (GC) | [1][3] |
The Synthetic Utility: A Gateway to Novel Therapeutics
The true value of Ethyl 2-chloropyrimidine-5-carboxylate lies in its synthetic versatility. The pyrimidine ring is a key pharmacophore in numerous approved drugs, and the chloro and carboxylate functionalities on this particular scaffold offer orthogonal handles for a variety of chemical transformations.
This compound is a crucial intermediate in the synthesis of a range of bioactive molecules, with notable applications in the development of anticancer and antiviral agents.[1] Specifically, it is utilized in the synthesis of Retinoid X receptor (RXR) agonists, which are under investigation for the treatment of various cancers.[2][5] The chlorinated pyrimidine framework provides a strategic advantage in drug design, allowing for the creation of compounds with enhanced selectivity and potentially reduced side effects.[1]
Beyond oncology, its application extends to the synthesis of nucleoside analogs, underscoring its importance in antiviral research.[1] The ability to introduce diverse functional groups through substitution of the chlorine atom or modification of the ester makes it an invaluable tool for generating libraries of compounds for high-throughput screening.
A Representative Synthetic Protocol
The synthesis of Ethyl 2-chloropyrimidine-5-carboxylate is a well-established process. A common laboratory-scale procedure involves the chlorination of a pyrimidinone precursor. The following is a representative protocol based on literature methods.[2][6]
Starting Material: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline
Step-by-Step Methodology:
-
A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (e.g., 3.60 g, 21 mmol), phosphorus oxychloride (e.g., 25 mL), and N,N-dimethylaniline (e.g., 2.5 mL) is prepared in a suitable reaction vessel.[2][6]
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 1.5 to 2 hours.[2][6]
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.
-
The residue is then carefully quenched by the slow addition of ice water.[2][6]
-
The pH of the resulting mixture is adjusted to between 7 and 8 using a suitable base, such as a 2 N sodium hydroxide solution or sodium carbonate.[2][6]
-
The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate.[2][6]
-
The combined organic layers are washed with ice-water and brine, dried over a drying agent like sodium sulfate, and the solvent is evaporated.[6]
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5% v/v), to yield the final product, Ethyl 2-chloropyrimidine-5-carboxylate, as a white solid.[2][6]
Caption: Synthetic workflow for Ethyl 2-chloropyrimidine-5-carboxylate.
Spectroscopic Characterization
While a full, detailed spectral analysis is beyond the scope of this guide, it is important for researchers to be aware of the expected spectroscopic data for structure confirmation. Proton NMR (¹H NMR) data has been reported as (400 MHz, CDCl₃): δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H).[6] The mass spectrometry data is expected to show a molecular ion peak corresponding to the molecular weight of 186.6 g/mol .[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling Ethyl 2-chloropyrimidine-5-carboxylate.
Hazard Identification:
Recommended Handling Procedures:
-
Use only under a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[8]
-
Do not breathe dust.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store at 2 - 8 °C for long-term stability.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[10]
-
Store away from incompatible materials such as bases, strong oxidizing agents, and amines.[8]
Conclusion
Ethyl 2-chloropyrimidine-5-carboxylate stands as a testament to the power of well-designed chemical intermediates in advancing the frontiers of drug discovery and materials science. Its versatile reactivity, coupled with a straightforward synthetic route, makes it an invaluable asset for researchers. By understanding its properties, synthetic applications, and handling requirements, scientists can effectively leverage this compound to construct novel molecules with the potential for significant biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 1227571-82-5|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-chloro-5-pyrimidinecarboxylate
Abstract
This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for Ethyl 2-chloro-5-pyrimidinecarboxylate (CAS: 89793-12-4), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details a two-step synthesis commencing from readily available starting materials, elucidates the underlying reaction mechanisms, and presents detailed, field-proven experimental protocols. The guide is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this synthesis. We will first construct the pyrimidine core to yield Ethyl 2-hydroxypyrimidine-5-carboxylate, followed by a robust chlorination to arrive at the target molecule.
Introduction and Strategic Overview
Ethyl 2-chloro-5-pyrimidinecarboxylate is a highly versatile heterocyclic building block. Its structure, featuring a reactive chlorine atom at the 2-position and an ester moiety at the 5-position, allows for diverse subsequent chemical modifications. This makes it an invaluable precursor for synthesizing complex molecules, including Retinoid X receptor (RXR) agonists for cancer treatment and various kinase inhibitors.[1][3]
The synthetic strategy detailed herein is designed for clarity, reliability, and scalability. It proceeds in two primary stages:
-
Pyrimidine Ring Formation: A cyclocondensation reaction between Diethyl ethoxymethylenemalonate and urea to form the key intermediate, Ethyl 2-hydroxypyrimidine-5-carboxylate.
-
Aromatic Chlorination: Conversion of the 2-hydroxy (2-oxo) group of the pyrimidine ring to the 2-chloro substituent using phosphorus oxychloride (POCl₃).
This approach is favored for its use of accessible starting materials and its foundation in classical, well-understood organic reactions.
Overall Synthetic Workflow
Below is a high-level schematic of the synthetic pathway.
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate
The foundational step is the construction of the pyrimidine ring system. This is achieved through a classical condensation reaction that unites a three-carbon electrophilic component with a nitrogen-containing nucleophile.
Principle and Mechanism
This reaction is a variant of the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine; in this case, urea.[4] The starting material, Diethyl ethoxymethylenemalonate (DEEMM), serves as an activated 1,3-dicarbonyl equivalent.[5]
The mechanism proceeds as follows:
-
Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile, attacking the electron-deficient carbon of the enol ether in DEEMM. This is followed by the elimination of ethanol.
-
Intramolecular Cyclization: The second amino group of the urea intermediate then attacks one of the ester carbonyls intramolecularly.
-
Elimination/Tautomerization: A molecule of ethanol is eliminated, leading to the formation of the stable, aromatic 2-hydroxypyrimidine ring. It's crucial to recognize that this "hydroxy" pyrimidine exists predominantly in its more stable tautomeric form, the pyrimidin-2(1H)-one.
Caption: Mechanism of pyrimidine ring formation.
Data Summary: Pyrimidine Synthesis
| Parameter | Specification | Rationale / Notes |
| Starting Materials | Diethyl ethoxymethylenemalonate, Urea | DEEMM provides the C-C-C backbone; Urea provides the N-C-N fragment. |
| Reagent | Sodium Ethoxide (NaOEt) | A strong base is required to facilitate the condensation and cyclization steps. |
| Solvent | Absolute Ethanol | Serves as the reaction medium and is the solvent for the NaOEt solution. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation and cyclization reactions. |
| Reaction Time | ~7 hours | Typical duration to ensure the reaction proceeds to completion. |
| Workup | Acidification (e.g., with HCl) | Neutralizes the basic reaction mixture and precipitates the product. |
| Expected Yield | 70-80% | This reaction is generally efficient. |
Experimental Protocol: Pyrimidine Synthesis
-
Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add Diethyl ethoxymethylenemalonate (1.0 eq) followed by a solution of dry urea (1.0 eq) dissolved in hot absolute ethanol.
-
Reaction: Heat the resulting mixture to reflux with vigorous stirring for approximately 7 hours. A white solid is expected to form as the reaction progresses.[6]
-
Workup & Isolation: After cooling the reaction mixture, add water to dissolve the solid sodium salt of the product. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~3-4).
-
Purification: Cool the solution in an ice bath to facilitate complete precipitation. Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 2-hydroxypyrimidine-5-carboxylate. The product is often of sufficient purity for the next step without further purification.
Part II: Chlorination to Ethyl 2-chloro-5-pyrimidinecarboxylate
The second stage of the synthesis is the conversion of the pyrimidin-2-one intermediate into the target 2-chloro derivative. This is a critical transformation that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Principle and Mechanism
The chlorination of a 2-hydroxypyrimidine (or its pyrimidinone tautomer) is a standard transformation accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline.[8]
The mechanism is thought to proceed via the following steps:
-
Activation of POCl₃: The tertiary amine base can activate the POCl₃.
-
Phosphorylation: The oxygen atom of the pyrimidinone tautomer attacks the phosphorus atom of POCl₃, forming a phosphoryl-intermediate and displacing a chloride ion. This step converts the hydroxyl group into a good leaving group.
-
Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the C2 position of the pyrimidine ring.
-
Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-chloro product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 4. ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE [amp.chemicalbook.com]
- 5. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 6. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Ethyl 5-chloropyrimidine-2-carboxylate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-chloropyrimidine-2-carboxylate, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in practical laboratory experience.
Core Chemical Identity
This compound is a substituted pyrimidine derivative with significant potential in the synthesis of complex bioactive molecules.
Chemical Structure and IUPAC Name
The definitive chemical structure and systematically generated IUPAC name are fundamental for unambiguous identification.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Key Chemical Identifiers
For precise documentation and database searching, the following identifiers are critical:
| Identifier | Value |
| CAS Number | 1227571-82-5 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| SMILES | CCOC(=O)c1cncc(n1)Cl |
| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-4-9-5-3-10-6/h3-4H,2H2,1H3 |
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Pathway: Sandmeyer Reaction
This proposed synthesis starts from the commercially available Ethyl 5-aminopyrimidine-2-carboxylate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on extensive experience with similar transformations. It should be optimized and validated under appropriate laboratory conditions.
Materials:
-
Ethyl 5-aminopyrimidine-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 5-aminopyrimidine-2-carboxylate in a suitable volume of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Applications in Drug Discovery
The chemical architecture of this compound, featuring an electron-deficient pyrimidine ring and two key functional groups (a chloro substituent and an ethyl ester), makes it a versatile intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in building molecular diversity.
Caption: General scheme for SNAr reactions.
This reactivity allows for the introduction of a wide array of functional groups, which is a critical strategy in lead optimization during drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Ester Group Manipulations
The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.
-
Hydrolysis: Treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a water/alcohol solvent system will yield the 5-chloropyrimidine-2-carboxylic acid. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides.
-
Amidation: Direct conversion of the ester to an amide can also be achieved under certain conditions, for example, by heating with an amine.
Application in Medicinal Chemistry
A recent patent application highlights the use of this compound in the synthesis of semi-saturated bicyclic derivatives that are antagonists of DNA polymerase Θ, indicating its potential in the development of novel cancer therapeutics.[3] In this synthesis, the pyrimidine core of the molecule serves as a scaffold for further functionalization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on available safety data, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in medicinal chemistry, particularly in the development of novel therapeutics, is underscored by its reactive chlorine and ester functionalities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and drug development professionals.
References
Spectroscopic Data for Ethyl 5-chloropyrimidine-2-carboxylate: A Technical Guide
Introduction
Ethyl 5-chloropyrimidine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making the precise structural confirmation and purity assessment of this intermediate paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality for subsequent synthetic transformations.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 89793-12-4). We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus will be on not just presenting the data, but on the rationale behind the spectral features, offering researchers and scientists a comprehensive understanding of the molecule's spectroscopic signature.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is comprised of a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is then transferred to a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference. The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.08 | Singlet | 2H | - | H-4, H-6 |
| 4.39 | Quartet | 2H | 7.5 | -O-CH₂ -CH₃ |
| 1.36 | Triplet | 3H | 7.5 | -O-CH₂-CH₃ |
Interpretation: The ¹H NMR spectrum of this compound is remarkably clean and informative.[1]
-
δ 9.08 (s, 2H): This singlet in the downfield region is characteristic of the two equivalent protons on the pyrimidine ring (H-4 and H-6). The strong deshielding effect is due to the electronegativity of the two adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine and carboxylate substituents. The equivalence of these protons indicates that, on the NMR timescale, there is free rotation of the ethyl carboxylate group.
-
δ 4.39 (q, 2H, J = 7.5 Hz): This quartet corresponds to the methylene (-CH₂-) protons of the ethyl group. The signal is shifted downfield due to the adjacent oxygen atom of the ester. The quartet multiplicity arises from the coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).
-
δ 1.36 (t, 3H, J = 7.5 Hz): This upfield triplet is assigned to the terminal methyl (-CH₃) protons of the ethyl group. The triplet splitting pattern is a result of coupling to the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant of 7.5 Hz is identical to that of the quartet, confirming the connectivity between the methylene and methyl groups.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm).
Predicted Data Summary:
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~163 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~160 | C-4, C-6 | Aromatic carbons adjacent to nitrogen, deshielded. |
| ~158 | C-2 | Carbon attached to two nitrogens and the ester group, very deshielded. |
| ~130 | C-5 | Carbon bearing the chlorine atom. |
| ~62 | -O-CH₂ -CH₃ | Methylene carbon attached to the ester oxygen. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
Interpretation: While experimental data is not readily available in the literature, the chemical shifts for this compound can be reliably predicted based on established principles of ¹³C NMR spectroscopy.
-
The ester carbonyl carbon is expected to be the most downfield signal (~163 ppm).
-
The pyrimidine ring carbons will appear in the aromatic region. The carbon at position 2 (C-2), being flanked by two nitrogen atoms and attached to the ester, will be significantly downfield. The equivalent C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The C-5 carbon, substituted with chlorine, will also be in this region.
-
The aliphatic carbons of the ethyl group will be found upfield, with the methylene carbon (~62 ppm) being more deshielded than the methyl carbon (~14 ppm) due to its proximity to the electronegative oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: An IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. ATR is preferred for its minimal sample preparation and ease of use.
Expected Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1570-1470 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Interpretation: The IR spectrum provides a clear confirmation of the key functional groups.
-
C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group of the ethyl ester.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
Pyrimidine Ring Stretches (~1570-1470 cm⁻¹): A series of bands in this region corresponds to the C=N and C=C stretching vibrations within the pyrimidine ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band is expected for the C-O single bond stretch of the ester group.
-
C-Cl Stretch (~800-700 cm⁻¹): The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: A sample is analyzed using Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight.
Data Summary:
| m/z (mass-to-charge ratio) | Assignment |
| 187 | [M+H]⁺ (for ³⁵Cl) |
| 189 | [M+H]⁺ (for ³⁷Cl) |
Interpretation: The mass spectrum confirms the molecular weight of the compound.[1]
-
Molecular Ion Peak: The molecular weight of this compound is 186.6 g/mol . In ESI-MS, the compound is readily protonated, giving a molecular ion peak [M+H]⁺ at m/z 187.
-
Isotopic Pattern: A crucial piece of evidence is the presence of a peak at m/z 189, with an intensity of approximately one-third of the peak at m/z 187. This characteristic M+2 peak is the definitive signature of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization of the compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of this compound. The ¹H NMR spectrum clearly resolves the proton environments, the IR spectrum confirms the presence of the key ester functional group, and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated dataset serves as a reliable reference for researchers, ensuring the identity and quality of this important synthetic intermediate.
References
A Technical Guide to the Solubility and Stability of Ethyl 5-chloropyrimidine-2-carboxylate for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 5-chloropyrimidine-2-carboxylate (CAS No. 1227571-82-5), a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public data for this specific isomer, this document establishes a predictive and methodological framework for researchers and drug development professionals. It offers detailed, field-proven protocols for determining aqueous and organic solubility, as well as stability under various stress conditions, including hydrolysis, thermal, and photolytic degradation. By leveraging data from its closely related isomer, Ethyl 2-chloropyrimidine-5-carboxylate, and general principles of heterocyclic chemistry, this guide provides actionable insights and a robust experimental blueprint to ensure the reliable and effective use of this compound in a research and development setting.
Introduction: Navigating Isomeric Ambiguity and Establishing a Foundational Understanding
This compound is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom and an ester functional group on the pyrimidine ring, makes it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
A critical challenge in working with this compound is the prevalence of data for its isomer, Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4). It is imperative for researchers to distinguish between these two molecules, as the positional difference of the chloro and carboxylate groups significantly influences their physicochemical properties, reactivity, and ultimately, their handling and application in synthesis.
This guide focuses exclusively on This compound (CAS No. 1227571-82-5) . A safety data sheet for this compound indicates that its stability has not been fully determined and that it is subject to degradation over time.[1] This underscores the necessity for a rigorous, in-house evaluation of its properties before its inclusion in critical synthetic pathways. The following sections provide the theoretical context and practical, step-by-step protocols to empower researchers to generate this vital data.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an intermediate is a critical parameter that dictates its handling, reaction conditions, and purification strategies. While specific quantitative data for this compound is scarce, we can make informed predictions based on its structure and data from its 2-chloro isomer to guide experimental determination.
Predicted Solubility Characteristics
The presence of the polar ester group and the nitrogen atoms in the pyrimidine ring suggests a degree of polarity. However, the ethyl group and the chlorinated aromatic ring contribute to its lipophilic character. Therefore, moderate solubility in a range of common organic solvents is anticipated. The 2-chloro isomer is reported to be highly soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL, suggesting that polar aprotic solvents are an excellent starting point for solubility screening.
Experimental Determination of Solubility
A systematic approach to determining solubility is crucial. The following protocol outlines a standard method for quantitative analysis.
Protocol 1: Quantitative Solubility Determination by HPLC
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, DMSO).
-
Ensure a solid excess is visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is typically a good starting point.
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Data Presentation:
The results should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Ethyl Acetate | 25 | To be determined |
| DMSO | 25 | To be determined |
Stability Assessment: Uncovering Potential Degradation Pathways
Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of impurities that could compromise subsequent synthetic steps. The primary anticipated degradation pathways are hydrolysis of the ester and nucleophilic substitution of the chlorine atom.
Hydrolytic Stability
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The chlorine atom on the electron-deficient pyrimidine ring may also be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values.
Protocol 2: Forced Hydrolysis Study
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in three different aqueous media:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Prepare corresponding blank solutions.
-
-
Incubation:
-
Store the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.
-
Include a set of samples stored at a lower temperature (e.g., 4 °C) as controls.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples as necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks.
-
Thermal Stability
Thermal stress can induce decomposition. For ester-containing heterocyclic compounds, this may involve decarboxylation or other complex degradation pathways.
Protocol 3: Solid-State Thermal Stability Study
-
Sample Preparation:
-
Place a known amount of solid this compound in a series of sealed, clear glass vials.
-
Place a parallel set of samples in amber vials to serve as photostability controls.
-
-
Incubation:
-
Expose the vials to a range of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a calibrated stability oven.
-
Store a control set of vials at the recommended storage condition (e.g., room temperature or 2-8 °C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.
-
Visually inspect for any changes in physical appearance (e.g., color change, melting).
-
Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
-
Photostability
As a chlorinated aromatic compound, this compound may be susceptible to degradation upon exposure to light. Photostability testing should be conducted in accordance with ICH guideline Q1B.[2]
Protocol 4: Photostability Study
-
Sample Preparation:
-
Prepare solid samples of the compound in chemically inert, transparent containers.
-
Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
-
Analysis:
-
After the exposure period, compare the samples to the dark controls.
-
Analyze both sets of samples by HPLC for purity and degradation products. Any significant change in the light-exposed sample that is not observed in the dark control indicates photosensitivity.
-
Analytical Methodologies
A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the preferred method for its sensitivity, specificity, and ability to separate the parent compound from potential impurities.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.
Visualizing Workflows and Degradation Pathways
To aid in the conceptualization of the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Overview of Forced Stability Study Design.
Caption: Predicted Primary Degradation Pathways.
Conclusion and Recommendations
This compound is a valuable, yet under-characterized, synthetic intermediate. The lack of comprehensive public data on its solubility and stability necessitates a proactive and empirical approach by researchers. This guide provides the necessary framework and detailed protocols to generate this critical data. It is strongly recommended that these studies be conducted on a representative batch of the material before its incorporation into any large-scale or cGMP synthesis. The resulting data will not only ensure the robustness and reproducibility of the chemical process but also contribute valuable knowledge to the scientific community. Proper storage in a cool, dry, and dark environment is advised to minimize potential degradation.[1]
References
Commercial suppliers of high-purity Ethyl 5-chloropyrimidine-2-carboxylate
An In-Depth Technical Guide to Sourcing High-Purity Ethyl 5-chloropyrimidine-2-carboxylate for Pharmaceutical Research and Development
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the integrity of our starting materials is not merely a matter of quality control; it is the very foundation upon which reproducible, reliable, and ultimately translatable research is built. This compound, a key heterocyclic building block, is pivotal in the synthesis of a multitude of pharmacologically active compounds. Its utility, however, is directly proportional to its purity. This guide provides an in-depth analysis of sourcing high-purity this compound, offering a framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape with confidence and scientific rigor.
The Critical Role of Purity in Synthesis
This compound (CAS No. 89793-12-4) is a versatile intermediate, frequently employed in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The presence of impurities, even in seemingly trace amounts, can have cascading effects on downstream reactions. These impurities may include starting materials, by-products from the synthesis, or degradation products. Such contaminants can lead to:
-
Reduced reaction yields: Impurities can interfere with catalysts or react with the desired compound, lowering the efficiency of the synthetic route.
-
Formation of undesired side-products: This complicates purification processes and can introduce new, potentially toxic, compounds into the synthetic pathway.
-
Inaccurate biological data: If impurities carry over into the final compound, they can lead to misleading results in biological assays, obscuring the true activity of the target molecule.
Therefore, a meticulous approach to sourcing and verifying the purity of this reagent is not just best practice; it is a prerequisite for sound scientific outcomes.
Navigating the Commercial Supplier Landscape
The market for specialty chemicals like this compound is populated by a range of suppliers, from large-scale manufacturers to smaller, more specialized laboratories. When selecting a supplier, it is crucial to look beyond price and availability and consider the provider's commitment to quality control and transparency.
A comparative analysis of prominent suppliers is presented below. This is not an exhaustive list but represents a cross-section of the types of suppliers available.
| Supplier | Typical Purity Offered | Available Grades | Analytical Data Provided | Scale |
| Sigma-Aldrich (Merck) | ≥97% | Research Grade | Certificate of Analysis (CoA) with NMR, HPLC/GC | Research to Bulk |
| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | Research Grade | CoA with key analytical data | Research to Bulk |
| TCI Chemicals | >98% (TCI-GR) | Research Grade | CoA with HPLC, NMR | Research to Bulk |
| Combi-Blocks | >97% | Research Grade | CoA with HPLC, NMR, Mass Spec | Research to Bulk |
| WuXi AppTec | Custom synthesis available | Research, GMP | Detailed analytical package per client specification | Custom, Kilo-lab to Commercial |
A Deep Dive into Purity Verification: The Self-Validating Protocol
Trust in a supplier's documentation is important, but a truly robust research protocol incorporates in-house verification. This section outlines the key analytical techniques for assessing the purity of this compound and provides a model workflow for incoming quality control.
Decoding the Certificate of Analysis (CoA)
A CoA is the primary document attesting to a product's quality. However, not all CoAs are created equal. A comprehensive CoA should include:
-
Compound Identification: Name, CAS number, molecular formula, and structure.
-
Physical Properties: Appearance, melting point, etc.
-
Purity Determination: The method used (e.g., HPLC, GC, NMR) and the resulting purity value.
-
Spectroscopic Data: Evidence of the compound's identity, such as ¹H NMR and Mass Spectrometry data, consistent with the expected structure.
-
Date of Analysis and Lot Number: For traceability.
Example of a CoA Summary:
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% |
| ¹H NMR | Conforms to Structure | Conforms |
| Mass Spec (ESI) | [M+H]⁺ = 187.0/189.0 | 187.0/189.0 |
| Melting Point | 68-72 °C | 70.5 °C |
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. It separates the main compound from any impurities, allowing for quantification of each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
In-House Quality Control: A Step-by-Step HPLC Protocol
This protocol provides a starting point for developing an in-house QC method. It should be optimized for the specific instrumentation available in your lab.
Objective: To verify the purity of an incoming batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
HPLC Method:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks. This provides a quantitative measure of purity.
-
Workflow for Supplier Selection and Qualification
A systematic approach to selecting and qualifying a supplier is essential. The following diagram illustrates a logical workflow.
A Technical Guide to Ethyl 5-Chloropyrimidine-2-Carboxylate: A Versatile Fragment for Library Synthesis in Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Core
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), privileged scaffolds serve as foundational starting points for the rapid generation of diverse and biologically relevant compound libraries.[1][2] The pyrimidine nucleus stands out as one such scaffold, forming the structural backbone of essential biomolecules like DNA and RNA and featuring prominently in a multitude of approved therapeutic agents.[3][4] Its prevalence in successful drugs, particularly as a hinge-binding motif in kinase inhibitors, underscores its importance.[3][5][6] Ethyl 5-chloropyrimidine-2-carboxylate has emerged as a particularly strategic fragment. Its bifunctional nature—possessing two distinct, orthogonally reactive sites—provides medicinal chemists with a powerful tool to explore vast chemical space from a single, well-defined core.
This guide provides an in-depth technical overview of this compound, detailing its reactivity profile and offering field-proven protocols for its application in library synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutics.
Section 1: Core Fragment Analysis: Physicochemical Properties and Reactivity
A comprehensive understanding of a fragment's properties is paramount before its inclusion in a synthesis campaign. The structure of this compound offers two primary points for chemical diversification: the chloro-substituent at the C5 position and the ethyl ester at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [7][8][9] |
| Molecular Weight | 186.6 g/mol | [7][8][10] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 56-60 °C | [7][8] |
| Boiling Point | 80 °C / 5 mmHg | [7] |
| CAS Number | 89793-12-4 | [7][9] |
Reactivity Profile:
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates the reactivity of its substituents.
-
C5-Chloro Group: The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SₙAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. While halogens at the C2 and C4 positions are generally more activated towards SₙAr, the C5 position provides a distinct vector for diversification.[11]
-
C2-Ethyl Ester Group: The ethyl ester at the C2 position is a versatile functional group that can be readily modified post-diversification of the C5 position. It can be hydrolyzed to the corresponding carboxylic acid, which then opens up a plethora of subsequent reactions, most notably amide bond formation.
The following diagram illustrates the primary diversification pathways available from this core fragment.
Caption: Primary diversification strategies for this compound.
Section 2: Strategic Applications in Library Synthesis: Key Protocols
The true power of this fragment lies in its amenability to a suite of robust and high-yielding chemical transformations. Below are detailed, field-tested protocols for the most critical reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[12]
Rationale: This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. For chloropyrimidines, a robust catalyst system is required to achieve efficient oxidative addition.[13][14] The use of a phosphine ligand like P(t-Bu)₃ or SPhos is critical to stabilize the palladium catalyst and promote the reaction.[14]
Detailed Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (2.5 mol%) and a suitable ligand such as triphenylphosphine or a more electron-rich phosphine ligand (10 mol%). A pre-catalyst like Pd(PPh₃)₄ (5 mol%) can also be used.[15]
-
Solvent: Add a degassed solvent system, typically 1,4-dioxane/water (e.g., 4:1 mixture). Anhydrous solvents like toluene or THF can also be effective.[12][13]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-16 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to install alkynyl groups, which are valuable for probing protein active sites and can act as precursors for other functional groups.[16][17][18]
Rationale: This reaction requires a dual catalytic system of palladium and copper(I).[18][19] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is essential both as a base and often as a solvent.[17][19]
Detailed Protocol:
-
Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[19]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[13][19]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[19]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, particularly with less nucleophilic amines or when SₙAr reactions are sluggish, the Buchwald-Hartwig amination is the method of choice.[20][21]
Rationale: This palladium-catalyzed reaction is exceptionally broad in scope, accommodating a wide range of primary and secondary amines.[20][21] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) often providing the best results for challenging substrates like chloro-heteroarenes.[22][23] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
Detailed Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.
Caption: A generalized experimental workflow for cross-coupling reactions.
Section 3: Downstream Ester Manipulations
Once the C5 position has been functionalized, the C2 ethyl ester provides a secondary anchor point for further diversification, significantly expanding the accessible chemical space.
Saponification to Carboxylic Acid
Rationale: Conversion of the ester to a carboxylic acid is a fundamental transformation that primes the molecule for amide coupling. Standard hydrolysis conditions using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system are highly effective.
Detailed Protocol:
-
Setup: Dissolve the ethyl ester substrate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).
-
Reagent Addition: Add an excess of LiOH·H₂O (2.0-5.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 1N HCl solution until the pH is acidic (~pH 3-4).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.
Amide Bond Formation
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[24] Using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base efficiently activates the carboxylic acid for reaction with a primary or secondary amine.[25][26]
Detailed Protocol:
-
Setup: Dissolve the pyrimidine-2-carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or CH₂Cl₂.
-
Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1-1.3 equiv.) and a hindered amine base (e.g., DIPEA, 2.0-3.0 equiv.). Stir for 10-20 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude amide product by flash column chromatography.
Section 4: Case Study - Synthesis of a Kinase Inhibitor Library Scaffold
To illustrate the power of this fragment, consider a hypothetical synthesis of a small library based on a 2,5-disubstituted pyrimidine scaffold, a common core in kinase inhibitors.[3][27][6][28]
Caption: Synthetic scheme for a hypothetical kinase inhibitor library.
This workflow demonstrates how two sequential, high-yield reactions can rapidly generate a diverse set of molecules from the initial fragment. The Suzuki reaction first installs a key aryl group at C5, often crucial for selectivity, while the subsequent amide coupling at C2 allows for the exploration of various side chains to optimize potency and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful platform for fragment-based drug discovery. Its predictable reactivity at two orthogonal positions allows for the systematic and efficient synthesis of large, diverse compound libraries. The robust, well-established protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C5-position, combined with facile downstream manipulation of the C2-ester, provide a reliable and strategic pathway to novel chemical entities. By leveraging the privileged nature of the pyrimidine core, researchers can significantly accelerate their efforts in identifying and optimizing lead compounds for a wide range of biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. research.rug.nl [research.rug.nl]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 26. fishersci.co.uk [fishersci.co.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 5-Chloropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Suzuki Coupling Reaction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a wide range of approved therapeutics. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of vast libraries of novel compounds for biological screening. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives have cemented its status as an indispensable reaction in the synthetic organic chemist's toolkit.[2]
This application note provides a detailed protocol for the Suzuki coupling of ethyl 5-chloropyrimidine-2-carboxylate, a valuable building block for the synthesis of 5-arylpyrimidine derivatives. These target molecules are of significant interest in the development of novel therapeutics, including kinase inhibitors. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This step forms a square planar palladium(II) complex and is often the rate-determining step of the reaction.[3] The electron-deficient nature of the pyrimidine ring facilitates this step.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[2]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed 5-arylpyrimidine product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The reaction conditions may require optimization for different boronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Equivalents |
| This compound | 80530-59-2 | 186.59 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.02 - 0.05 (2-5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). For microwave-assisted synthesis, a reaction time of 15-30 minutes at 100-120 °C can be explored.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-arylpyrimidine-2-carboxylate.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a different palladium source (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand like XPhos).[5] |
| Insufficiently degassed reaction mixture | Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation by oxygen. | |
| Poor solubility of reagents | Try a different solvent system (e.g., THF/water, DMF, toluene/ethanol).[6] | |
| Inappropriate base | For base-sensitive substrates, a weaker base like potassium fluoride (KF) can be used.[2] For challenging couplings, a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[5] | |
| Side Reactions | Homocoupling of the boronic acid | This can be caused by the presence of oxygen. Ensure thorough degassing. Using a slight excess of the chloropyrimidine can also minimize this side reaction. |
| Protodeborylation of the boronic acid | This is the cleavage of the C-B bond of the boronic acid. Using a less aqueous solvent system or a boronate ester (e.g., pinacol ester) can mitigate this issue. | |
| Ester Hydrolysis | The ester group is sensitive to the basic reaction conditions. | Use a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃). Minimize reaction time and temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylpyrimidine derivatives from this compound. The protocol provided herein serves as a robust starting point for researchers in drug discovery and synthetic chemistry. Careful attention to the reaction parameters, particularly the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere, is critical for achieving high yields and purity. The versatility of this reaction allows for the generation of a wide array of novel pyrimidine-based compounds with the potential for significant biological activity.
References
- 1. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids [ouci.dntb.gov.ua]
Application Notes & Protocols: Buchwald-Hartwig Amination of Ethyl 5-chloropyrimidine-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on ethyl 5-chloropyrimidine-2-carboxylate. This transformation is a cornerstone reaction for synthesizing 5-amino-pyrimidine derivatives, which are privileged scaffolds in medicinal chemistry and materials science. We delve into the mechanistic rationale behind reagent selection, present a detailed, field-proven protocol, and offer a systematic troubleshooting guide. The protocols and insights herein are curated for researchers, chemists, and drug development professionals aiming to leverage this powerful cross-coupling reaction with a challenging, electron-deficient heterocyclic substrate.
Scientific Context and Strategic Importance
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most robust methods for forming carbon-nitrogen (C–N) bonds.[1] Its application to heteroaromatic systems, particularly electron-deficient pyrimidines, is of paramount importance for the synthesis of bioactive molecules. This compound is a valuable building block, but its electronic properties present distinct challenges. The electron-withdrawing nature of the two nitrogen atoms and the carboxylate group deactivates the C-Cl bond towards oxidative addition, while the nitrogen lone pairs can act as potential ligands, leading to catalyst inhibition.[2]
Therefore, a successful protocol hinges on a carefully optimized catalytic system capable of overcoming these hurdles. This guide elucidates the critical parameters and provides a validated starting point for reaction development.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[3][4]
-
Pd(0) Catalyst Activation: The active LPd(0) species is typically generated in situ from a Pd(II) or Pd(0) precatalyst. Modern palladacycle precatalysts are often preferred as they readily form the active catalyst under basic conditions without requiring additional reducing agents.[3]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[3][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical and depend on the pKa of the amine and the stability of the substrate.[6][7]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Ethyl 5-chloropyrimidine-2-carboxylate
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its prevalence is particularly notable in the field of oncology, where it forms the core of numerous small-molecule protein kinase inhibitors.[2][4][5] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][6] The pyrimidine framework is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[2]
This guide focuses on the strategic application of Ethyl 5-chloropyrimidine-2-carboxylate (CAS: 89793-12-4) , a versatile and highly functionalized starting material for the synthesis of diverse kinase inhibitors.[7][8][9] Its structure is primed for sequential, regioselective modifications:
-
An Electron-Deficient Pyrimidine Core: This inherent electronic nature makes the ring susceptible to nucleophilic attack.
-
A Reactive C2-Chloride: The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced in nucleophilic aromatic substitution (SNAr) or engaged in metal-catalyzed cross-coupling reactions.
-
A Modifiable C5-Ester: The ethyl carboxylate group offers a handle for further chemical elaboration, such as amidation, to modulate solubility, introduce new pharmacophoric elements, or establish additional interactions with the target protein.
This document provides an in-depth exploration of the core synthetic strategies involving this building block, complete with detailed protocols and expert insights to facilitate the development of novel kinase inhibitors.
Reaction Mechanisms and Strategic Considerations
The synthetic utility of this compound stems primarily from two classes of powerful chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of strategy depends on the desired final structure and the nature of the substituents to be introduced.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for introducing nucleophiles, particularly amines, onto the pyrimidine core. The electron-withdrawing effect of the two ring nitrogens makes the carbon atoms of the pyrimidine ring electrophilic, facilitating the attack of a nucleophile and subsequent displacement of the chloride leaving group.[10][11]
Causality of the Reaction: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is key to the reaction's feasibility. For pyrimidines, substitution generally favors the C4/C6 positions over C2, but in a 2-chloro-5-substituted pyrimidine like our starting material, the C2 position is highly activated and readily undergoes substitution.[4][12]
// Reactants sub [label="Ethyl 5-chloropyrimidine-\n2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc [label="Nucleophile (R-NH2)"];
// Intermediate meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Products prod [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; lg [label="Chloride Leaving Group"];
// Arrows sub -> meisenheimer [label="Addition"]; nuc -> meisenheimer; meisenheimer -> prod [label="Elimination"]; meisenheimer -> lg; } .enddot Caption: Generalized workflow for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
When direct SNAr is inefficient or when C-C or specific C-N bonds are desired, palladium-catalyzed cross-coupling reactions provide a powerful alternative.
-
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions lead to side reactions.[13] It involves the palladium-catalyzed coupling of an amine with the aryl halide. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[14][15] This method significantly expands the range of accessible aryl amine structures, which are vital components of many kinase inhibitors.
-
Suzuki-Miyaura Coupling: For the creation of C-C bonds, the Suzuki coupling is unparalleled in its versatility and functional group tolerance.[16] It couples the chloropyrimidine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[17][18] This strategy is essential for introducing aryl or heteroaryl moieties that can extend into hydrophobic pockets of the kinase active site, thereby enhancing potency and modulating selectivity.
Detailed Synthetic Protocols
The following protocols are representative examples demonstrating the application of this compound in the synthesis of kinase inhibitor scaffolds.
Protocol 1: Synthesis of Ethyl 2-(Anilino)-5-chloropyrimidine-5-carboxylate via SNAr
This protocol details the direct displacement of the C2-chloride with an aniline derivative, a common first step in constructing 2,4-disubstituted pyrimidine inhibitors.
Reaction Scheme: this compound + Aniline → Ethyl 2-(anilino)-5-chloropyrimidine-5-carboxylate
Materials & Equipment:
-
This compound
-
Aniline (or a substituted aniline)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control
-
Standard glassware for work-up (separatory funnel, flasks)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Reagents: Dissolve the starting material in anhydrous DMF. Add the selected aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Synthesis of Ethyl 2-(4-methoxyphenyl)-5-chloropyrimidine-5-carboxylate via Suzuki Coupling
This protocol describes the introduction of an aryl group at the C2 position, a key step for building inhibitors that target regions beyond the hinge-binding site.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → Ethyl 2-(4-methoxyphenyl)-5-chloropyrimidine-5-carboxylate
Materials & Equipment:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd(dppf)Cl₂ (or another suitable palladium catalyst)
-
Potassium carbonate (K₂CO₃), aqueous solution (2M)
-
1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard work-up and purification equipment as in Protocol 1.
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent & Base: Add 1,4-dioxane, followed by the 2M aqueous solution of K₂CO₃ (2.5 eq).
-
Reaction Conditions: Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude material using flash column chromatography (ethyl acetate/hexanes gradient) to isolate the desired biaryl product.
Quantitative Data Summary
| Parameter | Protocol 1 (SNAr) | Protocol 2 (Suzuki) |
| Starting Material | This compound | This compound |
| Key Reagent | Aniline (1.1 eq) | 4-Methoxyphenylboronic acid (1.2 eq) |
| Catalyst | N/A | Pd(dppf)Cl₂ (0.05 eq) |
| Base | DIPEA (2.0 eq) | K₂CO₃ (2.5 eq) |
| Solvent | DMF | Dioxane / Water |
| Temperature | 80-90 °C | 85-95 °C |
| Typical Time | 4-8 hours | 6-16 hours |
| Typical Yield | 70-90% | 65-85% |
// Connections setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; } .enddot Caption: A self-validating experimental workflow.
Troubleshooting and Field-Proven Insights
-
Low Yield in SNAr: If yields are low, ensure the amine nucleophile is of high purity and the solvent is anhydrous. For less reactive anilines, consider increasing the temperature or switching to a higher-boiling solvent like DMSO. Alternatively, the Buchwald-Hartwig amination may be a more robust choice.
-
Incomplete Suzuki Coupling: Catalyst deactivation can be an issue. Ensure a thoroughly inert atmosphere is maintained throughout the reaction. The choice of ligand can be critical; for challenging couplings, consider using more advanced phosphine ligands. Ensure the boronic acid is not degraded; they can sometimes undergo protodeboronation.
-
Ester Hydrolysis: The use of strong aqueous bases (like NaOH or high concentrations of K₂CO₃) at elevated temperatures can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. If this is undesirable, use milder bases like cesium carbonate or run the reaction at the lowest effective temperature.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction using TLC or LC-MS. This prevents running the reaction for too long, which can lead to byproduct formation, or stopping it prematurely, which complicates purification.
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Organic solvents like DMF and dioxane are flammable and have associated health risks. Palladium catalysts can be toxic and pyrophoric.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the strategic and sequential installation of various substituents through robust reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By understanding the underlying mechanisms and applying the detailed protocols and insights provided in this guide, researchers can efficiently generate diverse libraries of pyrimidine-based compounds, accelerating the discovery and development of next-generation targeted therapies.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of Ethyl 5-chloropyrimidine-2-carboxylate
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Ethyl 5-chloropyrimidine-2-carboxylate is a particularly valuable building block for drug development professionals. The electron-deficient nature of the pyrimidine ring, amplified by the electron-withdrawing ester group at the C2 position, renders the C5 position highly susceptible to nucleophilic attack.[3][4]
This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reactions of this compound. We will delve into the underlying mechanism, provide field-proven experimental protocols for various nucleophiles, and offer insights into optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently generate diverse libraries of substituted pyrimidines for screening and lead optimization.
The SNAr Mechanism on the Pyrimidine Core
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry.[5] Unlike typical SN2 reactions, the SNAr reaction does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[3] Instead, it proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C5). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is paramount to the reaction's success. In the case of this compound, the negative charge is effectively delocalized and stabilized by the electronegative ring nitrogens and the powerful electron-withdrawing carboxylate group at the C2 position.[4][7]
Step 2: Elimination and Re-aromatization In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.
The overall mechanism is depicted below.
Caption: The Addition-Elimination Mechanism of SNAr Reactions.
Experimental Protocols: A Practical Guide
The following protocols are designed as a robust starting point for the synthesis of diverse pyrimidine derivatives. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Amination Reactions
The introduction of amine functionalities is a common strategy in drug design. This protocol outlines a general procedure for the reaction of this compound with primary and secondary amines.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.[8]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. Ethanol can also be a suitable solvent.[8]
-
Temperature: The reaction is often heated to overcome the activation energy barrier, especially for less nucleophilic amines.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the desired amine (1.1-1.5 equiv) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 equiv, or DIPEA, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 2-12 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using an inorganic base, filter off the solid.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Thiolation Reactions
Thiolation introduces a sulfur linkage, which can be a key pharmacophore or a handle for further functionalization. Thiols are potent nucleophiles and generally react under mild conditions.
Causality Behind Experimental Choices:
-
Base: A base like potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion.[9]
-
Solvent: Dichloromethane (DCM) or DMF are common solvents that provide good solubility for the reactants.[9]
-
Temperature: These reactions often proceed efficiently at room temperature due to the high nucleophilicity of sulfur.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the desired thiol (1.1 equiv) in DMF or DCM.
-
Add potassium carbonate (K₂CO₃, 1.5 equiv) and stir the suspension for 15-20 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in the same solvent.
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.
-
-
Purification: Purify the residue via silica gel chromatography.
Protocol 3: Alkoxylation/Aryloxylation Reactions
The introduction of ether linkages via reaction with alcohols or phenols requires the generation of a more potent alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is typically required to deprotonate the weakly acidic alcohol or phenol. For phenols, a milder base like K₂CO₃ may suffice.[9]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the strong base.
-
Temperature: Gentle heating may be required to drive the reaction to completion, particularly with sterically hindered alcohols.
Step-by-Step Methodology:
-
Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere (N₂ or Ar).
-
To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-16 hours.
-
Monitoring: Track reaction completion by LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude material by column chromatography.
Data Summary: Representative SNAr Transformations
The following table summarizes typical reaction conditions and outcomes for the SNAr functionalization of this compound, providing a quick reference for experimental design.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 80-95 |
| Morpholine | DIPEA | MeCN | Reflux | 4 | 85-98 |
| Benzylamine | K₂CO₃ | EtOH | Reflux | 5 | 80-95 |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | 90-99 |
| Ethanethiol | NEt₃ | DCM | RT | 3 | 85-95 |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 70-85 |
| Methanol | NaH | THF/DMF | 60 | 8 | 65-80 |
Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Troubleshooting and Optimization
Caption: A logical workflow for troubleshooting common SNAr issues.
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a more polar, higher-boiling solvent like DMSO. For weakly nucleophilic reactants (e.g., alcohols), ensure a sufficiently strong base is used to generate the active nucleophile.[9]
-
Ester Hydrolysis: Under strongly basic conditions, particularly with aqueous work-ups or prolonged heating, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. If this is observed, consider using milder bases (e.g., DIPEA) or protecting the ester group, though the latter is often unnecessary.
-
Di-substitution or Side Reactions: While this compound has only one leaving group, impurities in starting materials or complex nucleophiles could lead to unexpected products. Always confirm the structure of your product thoroughly.
Characterization of Substituted Products
Confirming the identity and purity of the synthesized compounds is a critical final step. A combination of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the disappearance of the signal for the C-H proton adjacent to the former chlorine site and the appearance of new signals corresponding to the incorporated nucleophile.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product. LC-MS is invaluable for monitoring reaction progress and assessing purity.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, which is crucial for compounds intended for biological screening.[12][13][15]
Conclusion
This compound is a versatile and reactive substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide demonstrate the straightforward nature of its functionalization with a wide array of amine, thiol, and alcohol nucleophiles. By understanding the underlying mechanism and carefully controlling reaction conditions, researchers in drug discovery and medicinal chemistry can leverage this powerful building block to rapidly synthesize novel and diverse libraries of pyrimidine-based compounds for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 13. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols: Strategic Use of Ethyl 5-chloropyrimidine-2-carboxylate in the Synthesis of Potent Aurora Kinase Inhibitors
Introduction: The Critical Role of Aurora Kinases and the Pyrimidine Scaffold in Oncology
The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are pivotal regulators of mitotic progression.[1] They govern essential cellular processes including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Notably, the overexpression and dysregulation of Aurora kinases are frequently implicated in the oncogenesis of various human cancers, leading to genetic instability and tumorigenesis.[1] This has rendered them highly attractive targets for the development of novel anticancer therapeutics.[2]
A significant number of potent Aurora kinase inhibitors in clinical development feature a pyrimidine core.[3][4] This scaffold is adept at forming crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[3][4] Ethyl 5-chloropyrimidine-2-carboxylate is a versatile and strategically valuable starting material for the synthesis of these pyrimidine-based inhibitors. Its two distinct reactive sites—the chloro group at the 5-position and the ester at the 2-position—allow for sequential and regioselective functionalization, enabling the construction of diverse and highly substituted pyrimidine libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting a detailed, field-proven protocol for its conversion into a 2,4-diaminopyrimidine scaffold, a common core of many Aurora kinase inhibitors.
Mechanism of Action: How Pyrimidine-Based Inhibitors Disrupt Mitotic Progression
Aurora kinase inhibitors primarily function as ATP-competitive agents. They bind to the ATP-binding site of the Aurora kinases, preventing the phosphorylation of downstream substrates essential for mitotic processes.[1] This disruption of the kinase's catalytic activity leads to defects in mitotic spindle assembly, chromosome misalignment, and ultimately, cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells.[5][]
The pyrimidine core of these inhibitors is instrumental in their mechanism. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor in the hinge region of the kinase domain. Substituents at various positions on the pyrimidine ring then explore other pockets of the active site, dictating the inhibitor's potency and selectivity for different Aurora kinase isoforms.[3][4]
Caption: Mechanism of Aurora Kinase Inhibition by Pyrimidine-Based Drugs.
Synthetic Strategy: A Modular Approach to 2,4-Diaminopyrimidine Inhibitors
The synthesis of 2,4-diaminopyrimidine-based Aurora kinase inhibitors from this compound can be efficiently achieved through a multi-step synthetic sequence. A key intermediate is a 2,4-dichloropyrimidine derivative, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the substituent at the 5-position generally directs the first amination to the C4 position.[7]
The overall workflow involves:
-
Chlorination: Conversion of the starting material to a more reactive di-chloro pyrimidine intermediate.
-
Regioselective Amination (C4): Introduction of the first amine nucleophile at the more reactive C4 position.
-
Second Amination (C2): Introduction of the second amine nucleophile at the C2 position.
-
Amide Coupling (Optional): Further functionalization of the ester group to introduce additional diversity.
Caption: General Synthetic Workflow for 2,4-Diaminopyrimidine Aurora Kinase Inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dichloro-5-substituted-pyrimidine
This protocol describes the conversion of a pyrimidinone to a dichloropyrimidine, a common step in activating the pyrimidine ring for subsequent nucleophilic substitutions. A similar transformation would be required for this compound, likely involving an initial hydrolysis and then chlorination. For the purpose of this guide, we will adapt a well-established procedure for creating a dichlorinated pyrimidine.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, effective for converting hydroxyl groups on heterocyclic rings, such as those in pyrimidinones, into chlorides. The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting pyrimidinone (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq) to the flask in a fume hood.
-
Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dichloropyrimidine.
Protocol 2: Regioselective C4 Amination via SNAr
This protocol details the selective substitution of the chlorine atom at the C4 position of a 2,4-dichloropyrimidine with an amine.
Rationale: In 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Procedure:
-
Dissolve the 2,4-dichloropyrimidine intermediate (1.0 eq) in a suitable solvent such as isopropanol, THF, or DMF in a round-bottom flask.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: C2 Amination to form the 2,4-Diaminopyrimidine Core
This protocol describes the substitution of the remaining chlorine atom at the C2 position.
Rationale: The substitution at the C2 position is generally less facile than at C4 and often requires higher temperatures. The choice of solvent and the nature of the incoming amine can influence the reaction rate.
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a high-boiling point solvent such as 1-pentanol, n-butanol, or dioxane.
-
Add the second amine (1.5-3.0 eq) and a base like triethylamine or DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to a higher temperature (120-150 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.[8]
-
After cooling to room temperature, quench the reaction with water or brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 2,4-diaminopyrimidine product by column chromatography.
Data Presentation: Inhibitory Activities of Representative Pyrimidine-Based Aurora Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of several well-known pyrimidine-based Aurora kinase inhibitors. This data highlights the high potency that can be achieved with this scaffold.
| Inhibitor | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (nM) | Reference(s) |
| Alisertib (MLN8237) | 1.2 | - | Varies by cell line | [3] |
| Barasertib (AZD1152) | - | 0.37 | Varies by cell line | [3] |
| ENMD-2076 | 14 | 350 | 25 - 700 (various cell lines) | [5][9] |
| Danusertib (PHA-739358) | 13 | 79 | 50 - 3060 (leukemic cell lines) | [10] |
| Compound 11c | >35-fold selective for Aurora A | - | 500 - 4000 (various cell lines) | [1] |
| Compound 12a | 309 | 293 | 1310 (HCT-116) | [11] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and widely published synthetic methodologies for pyrimidine chemistry.[8][12] Each step of the synthesis should be self-validating through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product at each stage, ensuring the desired transformation has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product, confirming the regioselectivity of the substitution reactions.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
By employing these analytical methods at each step, researchers can ensure the integrity of the synthetic route and the quality of the resulting Aurora kinase inhibitor candidates.
References
- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Application of Ethyl 5-chloropyrimidine-2-carboxylate in the Synthesis of Potent VEGFR-2 Inhibitors: A Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of the strategic use of Ethyl 5-chloropyrimidine-2-carboxylate as a pivotal starting material in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics. We will delve into the rationale behind targeting VEGFR-2, the synthetic versatility of the pyrimidine scaffold, detailed experimental protocols, and the critical analysis of structure-activity relationships (SAR).
The Rationale for Targeting VEGFR-2 in Oncology
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key players in the process of angiogenesis, the formation of new blood vessels.[1][2] In the context of oncology, angiogenesis is a critical process that supplies tumors with the necessary oxygen and nutrients to support their growth and metastasis.[2] The VEGF/VEGFR-2 signaling pathway, upon activation, triggers a cascade of downstream events that promote endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting VEGFR-2 has emerged as a highly effective strategy in cancer therapy, disrupting the tumor's blood supply and impeding its growth.[1][2] Pyrimidine-based molecules have been extensively explored as potent VEGFR-2 inhibitors.[5][6][7]
The VEGFR-2 Signaling Cascade: A Target for Inhibition
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[3][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain effectively block this signaling cascade.
This compound: A Versatile Synthetic Intermediate
This compound is a highly valuable starting material for the synthesis of a diverse range of VEGFR-2 inhibitors. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of the molecule's pharmacological properties.
Key Synthetic Transformations
The synthesis of potent VEGFR-2 inhibitors from this compound typically involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, most commonly anilines. This reaction is central to installing the "hinge-binding" motif, which is crucial for anchoring the inhibitor to the ATP-binding site of the VEGFR-2 kinase.
-
Amidation: The ethyl ester at the 5-position is typically converted to a carboxamide. This functional group often provides an additional point of interaction with the receptor and can be modified to modulate solubility and other pharmacokinetic properties.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of anilinopyrimidine-based VEGFR-2 inhibitors and have been adapted for the use of this compound.
Protocol 1: Synthesis of Ethyl 2-(substituted anilino)pyrimidine-5-carboxylate (General Procedure for SNAr)
This protocol describes the nucleophilic aromatic substitution of the 2-chloro group with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the substituted aniline (1.2 equiv.), Cs2CO3 (2.0 equiv.), Pd2(dba)3 (0.05 equiv.), and Xantphos (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-(substituted anilino)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of 2-(Substituted anilino)pyrimidine-5-carboxamide (General Procedure for Amidation)
This protocol describes the conversion of the ethyl ester to a carboxamide.
Materials:
-
Ethyl 2-(substituted anilino)pyrimidine-5-carboxylate (from Protocol 1)
-
Amine (e.g., ammonia in methanol, or a primary/secondary amine)
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the ethyl 2-(substituted anilino)pyrimidine-5-carboxylate (1.0 equiv.) in methanol.
-
Add a solution of ammonia in methanol (excess) to the flask.
-
Seal the reaction vessel and stir at room temperature or heat to 50-60 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final 2-(substituted anilino)pyrimidine-5-carboxamide inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective VEGFR-2 inhibitors is guided by a deep understanding of the structure-activity relationship. For the 2-anilinopyrimidine scaffold, several key structural features have been identified as critical for high-affinity binding.[5]
-
The 2-Anilino Moiety: This group is essential for binding to the hinge region of the VEGFR-2 kinase domain, typically forming one or two hydrogen bonds. Substitutions on the aniline ring can significantly impact potency and selectivity.
-
The Pyrimidine Core: This heterocyclic system serves as the central scaffold, correctly orienting the key interacting moieties.
-
The 5-Position Substituent: The carboxamide group at the 5-position often forms additional hydrogen bonds with the receptor and can be modified to improve physicochemical properties.
| Compound ID | 2-Anilino Substitution | 5-Position Substituent | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) | Reference |
| 3a | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Cyclopropane-1,1-dicarboxamide | 16 | 8.8 | [1] |
| 3b | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | Cyclopropane-1,1-dicarboxamide | 13 | 4.6 | [1] |
| 3g | 4-fluoroaniline | N-(pyridin-4-yl)acetamide | 59 | 2.1 | [1] |
| 18a | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | N-methylacetamide | 13 | 3.5 | [1] |
Data presented is for analogous anilinopyrimidine compounds to illustrate SAR trends.[1]
Conclusion
This compound is a strategically important and versatile starting material for the synthesis of a wide array of potent VEGFR-2 inhibitors. Its reactivity allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted anticancer therapies.
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-Chloropyrimidine-2-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis
Abstract
This guide provides a comprehensive overview of the synthetic utility of Ethyl 5-chloropyrimidine-2-carboxylate (CAS: 1227571-82-5), a pivotal building block in modern medicinal chemistry. We delve into the strategic application of its distinct reactive sites—the C5 chlorine atom and the C2 ester group—to construct diverse, biologically active molecules. The protocols detailed herein focus on robust and scalable synthetic transformations, including palladium-catalyzed cross-coupling reactions and functional group manipulations. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development aiming to leverage this versatile scaffold for creating novel therapeutics, particularly in the domain of kinase inhibitors.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic compound featuring a pyrimidine core, a key moiety in numerous biologically active molecules due to its presence in the nucleobases of DNA and RNA.[1] Its value in drug discovery is amplified by its specific functionalization:
-
C5 Chlorine Atom: Unlike chlorine atoms at the C2, C4, or C6 positions of the pyrimidine ring, the C5-chloro group is less susceptible to direct nucleophilic aromatic substitution (SNAr). However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the controlled introduction of aryl, heteroaryl, amine, and alkynyl groups, which are crucial for modulating the pharmacological profile of a lead compound.
-
C2 Ethyl Ester: This functional group offers a secondary point for diversification. It can be readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides—a common interaction motif with biological targets. Alternatively, the ester can be reduced to a primary alcohol, opening pathways to ethers and other derivatives.
This dual reactivity makes this compound an ideal starting material for building libraries of complex molecules for high-throughput screening and lead optimization.[2][3] It is particularly prominent in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a scaffold that mimics the adenine of ATP.[4][5]
Foundational Synthetic Transformations
Mastery of a few core reactions is essential to unlock the full potential of this building block. The following protocols are designed to be robust and adaptable.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium catalysts to the C5-Cl bond, a key step in many cross-coupling cycles.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[6][7]
Causality of Experimental Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst. The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle. For more challenging couplings, advanced catalysts with specialized ligands (e.g., SPhos, XPhos) may be required.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The organic solvent solubilizes the pyrimidine substrate and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.
Experimental Protocol: Synthesis of Ethyl 5-Arylpyrimidine-2-carboxylate
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the pyrimidine substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield Range |
| Phenylboronic Acid | Ethyl 5-phenylpyrimidine-2-carboxylate | 75-90% |
| 4-Methoxyphenylboronic Acid | Ethyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate | 80-95% |
| 3-Pyridylboronic Acid | Ethyl 5-(pyridin-3-yl)pyrimidine-2-carboxylate | 65-80% |
| Thiophene-2-boronic Acid | Ethyl 5-(thiophen-2-yl)pyrimidine-2-carboxylate | 70-85% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Modification of the C2-Ester Functional Group
Once the C5 position is functionalized, the C2 ester provides a gateway for further diversification.
Converting the ester to an amide is a fundamental step in synthesizing many kinase inhibitors, as the amide N-H can form a critical hydrogen bond with the kinase hinge region.
Causality of Experimental Design:
-
Saponification: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH at room temperature as it can lead to cleaner reactions with fewer side products. A mixed solvent system like THF/water/methanol ensures solubility for both the substrate and the base.
-
Amide Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form an active ester, which readily reacts with the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling partners.
Experimental Protocol: Two-Step Synthesis of a Pyrimidine-2-carboxamide Step A: Saponification to Carboxylic Acid
-
Dissolve the Ethyl 5-arylpyrimidine-2-carboxylate (1.0 eq.) in a 3:1:1 mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3 using 1 M HCl.
-
Collect the resulting precipitate by filtration or extract with ethyl acetate. Dry and use the crude carboxylic acid directly in the next step.
Step B: HATU-Mediated Amide Coupling
-
Dissolve the crude carboxylic acid from Step A (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Application Showcase: Step-by-Step Synthesis of a Kinase Inhibitor Scaffold
This section illustrates how the foundational protocols can be combined to create a molecular scaffold common in kinase inhibitors. We will synthesize a hypothetical inhibitor, (5-(4-methoxyphenyl)-N-(1H-pyrazol-4-yl)pyrimidine-2-carboxamide) .
Visualization: Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: Multi-step synthesis from the starting material to a final inhibitor scaffold.
Detailed Protocol for Kinase Inhibitor Synthesis
Step 1: Synthesis of Ethyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate
-
Reactants: this compound (5.0 g), 4-methoxyphenylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), Pd(PPh₃)₄ (0.05 eq.).
-
Procedure: Follow Protocol 1 as described above.
-
Expected Outcome: A white to off-white solid after purification.
Step 2: Synthesis of 5-(4-methoxyphenyl)pyrimidine-2-carboxylic acid
-
Reactant: Ethyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate from Step 1.
-
Procedure: Follow Protocol 2A (Saponification) as described above.
-
Expected Outcome: A solid product obtained after acidification and filtration, used without further purification.
Step 3: Synthesis of (5-(4-methoxyphenyl)-N-(1H-pyrazol-4-yl)pyrimidine-2-carboxamide)
-
Reactants: 5-(4-methoxyphenyl)pyrimidine-2-carboxylic acid from Step 2, 4-amino-1H-pyrazole hydrochloride (1.1 eq.), HATU (1.2 eq.), DIPEA (4.0 eq. to neutralize the HCl salt and drive the reaction).
-
Procedure: Follow Protocol 2B (Amide Coupling) as described above.
-
Expected Outcome: The final product, likely a solid, obtained after purification by column chromatography.
Characterization Data Summary (Representative)
| Compound | Step | Formula | MW | Key ¹H NMR Signals (δ, ppm) | LC-MS [M+H]⁺ |
| Start | 0 | C₇H₇ClN₂O₂ | 186.60 | 9.05 (s, 2H), 4.45 (q, 2H), 1.40 (t, 3H) | 187.0 |
| Intermediate 1 | 1 | C₁₄H₁₄N₂O₃ | 258.27 | 9.15 (s, 2H), 7.60 (d, 2H), 7.05 (d, 2H), 4.50 (q, 2H), 3.85 (s, 3H) | 259.1 |
| Intermediate 2 | 2 | C₁₂H₁₀N₂O₃ | 230.22 | 10.5 (br s, 1H), 9.20 (s, 2H), 7.65 (d, 2H), 7.10 (d, 2H), 3.85 (s, 3H) | 231.1 |
| Final Product | 3 | C₁₅H₁₃N₅O₂ | 295.30 | 10.2 (s, 1H), 9.25 (s, 2H), 8.30 (s, 1H), 7.80 (s, 1H), 7.70 (d, 2H), 7.10 (d, 2H), 3.85 (s, 3H) | 296.1 |
Conclusion
This compound stands out as a high-value, versatile starting material for the synthesis of complex bioactive molecules. Its orthogonal reactive sites allow for a predictable and modular approach to drug design. The protocols detailed in this guide for Suzuki-Miyaura coupling and amide bond formation represent reliable and scalable methods for elaborating this scaffold. By following these procedures and understanding the chemical principles behind them, researchers can efficiently generate novel compound libraries, accelerating the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Microwave-assisted synthesis with Ethyl 5-chloropyrimidine-2-carboxylate
An Application Guide to Microwave-Assisted Synthesis with Ethyl 5-chloropyrimidine-2-carboxylate
Authored by a Senior Application Scientist
This document provides detailed application notes and validated protocols for leveraging Microwave-Assisted Organic Synthesis (MAOS) in reactions utilizing this compound. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis. Here, we move beyond simple procedural lists to explain the underlying principles and strategic choices that enable rapid, efficient, and scalable synthesis of diverse compound libraries from this valuable heterocyclic building block.
Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2] this compound is a particularly valuable intermediate due to its dual reactive sites. The chlorine atom at the C5 position is primed for nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions. The ester functional group at C2 offers a handle for subsequent chemical modifications, such as amidation. This bifunctionality allows for the systematic construction of complex molecules with diverse pharmacophores. Its role as a key intermediate in the synthesis of Retinoid X receptor (RXR) agonists for cancer therapy underscores its significance in modern drug development pipelines.[3][4]
The Rationale for Microwave-Assisted Synthesis
Conventional synthesis methods often require prolonged reaction times at high temperatures, leading to potential degradation and the formation of impurities. Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[5][6]
Why Microwaves? The Causality Explained:
Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[7] This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture:
-
Dipolar Rotation: Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field. This constant reorientation generates friction, leading to rapid and uniform heating.
-
Ionic Conduction: Charged particles (ions) in the mixture migrate in the presence of the electric field, colliding with other molecules and generating heat.
This mechanism results in a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes.[8] The result is not only speed but frequently higher product yields and purities, aligning with the principles of green chemistry.[5][9]
Core Application Protocols
We present validated, step-by-step protocols for key transformations using this compound. These protocols are designed to be self-validating, providing clear instructions from setup to purification.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. Microwave irradiation dramatically accelerates this palladium-catalyzed reaction, enabling the rapid synthesis of 5-aryl or 5-heteroaryl pyrimidines.[10][11]
Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate
-
Materials & Equipment:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
10 mL microwave reaction vial with a stir bar
-
Monowave or multi-mode microwave synthesizer
-
-
Procedure:
-
To the 10 mL microwave vial, add this compound (186.6 mg, 1.0 mmol, 1.0 equiv).
-
Add (4-methoxyphenyl)boronic acid (228 mg, 1.5 mmol, 1.5 equiv).
-
Add potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Add triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).
-
Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer.
-
Microwave Parameters: Irradiate the mixture at a constant temperature of 120°C for 15 minutes with active stirring. Set the maximum power to 200W.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the desired product.
-
| Parameter | Condition | Rationale |
| Reactants | Pyrimidine (1.0 eq), Boronic Acid (1.5 eq) | Excess boronic acid drives the reaction to completion. |
| Catalyst | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | In-situ formation of the active Pd(0) catalyst. |
| Base | K₂CO₃ (3.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (4:1) | Excellent solvent for Suzuki couplings, water aids in base and boronate solubility. |
| Temperature | 120°C | Provides sufficient energy for rapid reaction without degradation. |
| Time | 15 minutes | Significantly reduced from 12-24 hours with conventional heating. |
| Expected Yield | 85-95% | High efficiency is typical for microwave-assisted Suzuki couplings.[12] |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, essential for synthesizing many biologically active molecules. This reaction is notoriously sensitive to conditions, but microwave assistance provides excellent control, leading to rapid and high-yielding aminations.[8][13]
Protocol: Synthesis of Ethyl 5-(morpholino)pyrimidine-2-carboxylate
-
Materials & Equipment:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In an inert atmosphere (glovebox), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and Xantphos (17.3 mg, 0.03 mmol, 3 mol%) to the 10 mL microwave vial.
-
Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
Add this compound (186.6 mg, 1.0 mmol, 1.0 equiv).
-
Add 5 mL of anhydrous, degassed toluene.
-
Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Seal the vial tightly.
-
Place the vial in the microwave synthesizer.
-
Microwave Parameters: Irradiate the mixture at a constant temperature of 110°C for 20 minutes with active stirring. Set the maximum power to 200W.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify via flash column chromatography (eluent: 30-50% ethyl acetate in hexanes).
-
| Parameter | Condition | Rationale |
| Reactants | Pyrimidine (1.0 eq), Amine (1.2 eq) | Slight excess of the amine ensures full conversion of the starting material. |
| Catalyst | Pd₂(dba)₃ (1 mol%), Xantphos (3 mol%) | A highly active catalyst system for C-N coupling with electron-deficient heterocycles.[14] |
| Base | NaOtBu (1.2 eq) | Strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for microwave heating and this reaction type. |
| Temperature | 110°C | Optimal temperature for catalyst turnover without promoting side reactions. |
| Time | 20 minutes | A significant acceleration compared to conventional methods that can take over 24 hours.[8] |
| Expected Yield | 80-90% | Microwave irradiation provides clean conversion and high yields.[15] |
General Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward and designed for high throughput and efficiency.
Conclusion
This compound is a versatile building block for the synthesis of complex heterocyclic compounds. The adoption of microwave-assisted synthesis protocols provides a superior alternative to conventional heating, offering unprecedented reductions in reaction time, improved yields, and higher product purity. The detailed methods provided in this guide serve as a robust starting point for researchers aiming to accelerate their discovery and development programs.
References
- 1. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Large-Scale Synthesis and Purification of Ethyl 5-chloropyrimidine-2-carboxylate
An Application Note for the Scalable Production of a Key Pharmaceutical Intermediate
Abstract
Ethyl 5-chloropyrimidine-2-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and retinoid X receptor (RXR) agonists for cancer treatment.[1][2] Its halogenated pyrimidine core provides a strategic anchor for introducing further molecular complexity, making access to high-purity material on a large scale a critical objective for drug discovery and development programs. This document provides a comprehensive guide to the robust, scalable synthesis and purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process controls necessary for a reproducible, self-validating workflow.
Introduction and Strategic Importance
The pyrimidine scaffold is a privileged structure in pharmacology due to its prevalence in nucleobases, forming the core of DNA and RNA.[3] This inherent biocompatibility has made pyrimidine derivatives a focal point for the development of novel therapeutics.[4][5] Specifically, this compound serves as a versatile intermediate.[6] The chloro-substituent at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the ester at the 5-position offers a handle for amide bond formation or reduction to a primary alcohol. This dual functionality is invaluable for constructing complex molecules.
While various synthetic routes to pyrimidines exist, many are not amenable to large-scale production due to costly starting materials, harsh reaction conditions, or low yields.[7][8] The protocol detailed herein focuses on a classic and industrially viable approach: the chlorination of a readily accessible pyrimidinone precursor using phosphorus oxychloride (POCl₃).
Synthetic Strategy: A Two-Step Approach
The most direct and scalable pathway to the target compound involves two primary transformations:
-
Cyclocondensation: Formation of the pyrimidine ring to yield the precursor, Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. This is typically achieved by reacting a three-carbon bifunctional component with a urea or amidine derivative.[8]
-
Aromatic Chlorination: Conversion of the 2-oxo group (the more stable tautomer of 2-hydroxypyrimidine) into the desired 2-chloro substituent. This is effectively accomplished using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).
This strategy is advantageous as it avoids the direct construction of the chlorinated ring, which can be synthetically challenging, and instead introduces the key functional group in the final step from a stable, easily prepared precursor.
Logical Workflow for Synthesis and Purification
The entire process can be visualized as a linear workflow, with critical quality control checkpoints to ensure the success of the subsequent step.
Caption: Overall workflow from precursor to purified final product.
Detailed Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established literature procedures for the chlorination of 2-pyrimidinones.[1][9]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (Scale: 21 mmol) | Molar Eq. |
| Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | 37911-38-3 | 168.15 | 3.60 g | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 25 mL (~41.25 g) | ~12.7 |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 2.5 mL (~2.38 g) | 0.93 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed for extraction | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed for quench/wash | - |
| Brine (Saturated NaCl aq.) | - | - | As needed for wash | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a temperature probe, add Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (3.60 g, 21 mmol).
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (25 mL) to the flask, followed by the dropwise addition of N,N-dimethylaniline (2.5 mL).
-
Causality: N,N-dimethylaniline acts as a catalyst and an acid scavenger. It activates the POCl₃ and neutralizes the HCl gas generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 1.5 to 2 hours.[9]
-
In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Ensure the vacuum trap is suitable for corrosive vapors.
-
Quenching (Critical Step): Place the flask containing the residue in an ice-water bath. Very slowly and carefully , add crushed ice or ice-cold water (approx. 50 mL) to the residue to quench the remaining POCl₃. This is a highly exothermic process that will generate HCl gas. Perform this step with extreme caution in the back of the fume hood.
-
pH Adjustment & Extraction: Once the quench is complete and the mixture has cooled, adjust the pH of the aqueous solution to 7-8 using a saturated solution of sodium bicarbonate.[9] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Crude Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid. The expected yield of crude product is typically in the range of 50-60%.
Protocol 2: Purification by Recrystallization
For large-scale operations, recrystallization is superior to chromatography for achieving high purity.
Materials and Solvents:
| Solvent | Use | Rationale |
| Ethanol (EtOH) | Primary Solvent | Good solubility for the product at elevated temperatures. |
| Deionized Water | Anti-Solvent | Poor solubility for the product, inducing crystallization upon cooling. |
Procedure:
-
Dissolution: Transfer the crude solid product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (on a hot plate) with stirring until the solid is fully dissolved.
-
Inducing Crystallization: While the solution is still warm, slowly add deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The final product should be a white to light yellow crystalline solid.[6][10]
Expected Outcome:
-
Purity: >98% (as determined by HPLC and ¹H NMR).
-
Recovery from Recrystallization: Typically 80-90%.
-
Melting Point: 56-60 °C.[6]
Reaction Mechanism and Rationale
The chlorination of the 2-oxo group proceeds via the formation of a highly electrophilic chlorophosphonium intermediate.
Caption: Simplified mechanistic pathway for the chlorination step.
The pyrimidinone exists in tautomeric equilibrium with its enol form, 2-hydroxypyrimidine. The lone pair on the nitrogen of N,N-dimethylaniline attacks the phosphorus atom of POCl₃, displacing a chloride and forming a highly reactive phosphonium salt. The hydroxyl group of the pyrimidine then attacks this activated species, leading to the formation of a phosphate ester intermediate. Finally, a chloride ion attacks the C2 position of the pyrimidine ring in an SNAr-type mechanism, displacing the phosphate leaving group and yielding the final chlorinated product along with inorganic byproducts.
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol [9] |
| Appearance | White to light yellow powder/crystal[6] |
| Melting Point | 56-60 °C[6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.08 (s, 2H, pyrimidine-H), 4.39 (q, J=7.5 Hz, 2H, -OCH₂CH₃), 1.36 (t, J=7.5 Hz, 3H, -OCH₂CH₃)[9] |
| Purity (HPLC) | >98% |
Conclusion
This application note provides a detailed, scalable, and reliable protocol for the synthesis and purification of this compound. By incorporating clear explanations for the choice of reagents and conditions, along with in-process controls and a robust, non-chromatographic purification method, this guide is designed to be a self-validating system for researchers and drug development professionals. The successful implementation of this protocol will enable the consistent production of this high-value intermediate, thereby facilitating advancements in pharmaceutical research and development.
References
- 1. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 2-Chloropyrimidine-5-carboxylate manufacturers and suppliers in india [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Ethyl 5-chloropyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Ethyl 5-chloropyrimidine-2-carboxylate. This substrate, while a valuable building block, presents a unique set of challenges due to its electronic properties and the inherent inertness of the C-Cl bond. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction yields.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows little to no product formation. What are the most common causes of complete reaction failure?
A1: Complete failure of this Suzuki coupling typically points to a fundamental problem with the catalytic system's ability to activate the C-Cl bond. The primary bottleneck for aryl chlorides is the initial oxidative addition step, which is often slow and requires a highly active catalyst.[1][2]
Core Issues to Investigate:
-
Inactive Catalyst System: The combination of your palladium source and ligand is likely not potent enough. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the strong C-Cl bond of an electron-deficient heterocycle.[1] The active Pd(0) species may not be forming or is being rapidly deactivated.
-
Inappropriate Base: The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[3][4][5] A base that is too weak, insoluble in the reaction medium, or sterically hindered can halt the catalytic cycle.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids.[1][6] Inadequate degassing of solvents and the reaction vessel is a common cause of failure.
-
Low Temperature: Unlike more reactive aryl bromides or iodides, aryl chlorides almost always require elevated temperatures (typically 80-120 °C) to facilitate the high-energy oxidative addition step.[1][7]
Workflow: Addressing Complete Reaction Failure
Below is a logical workflow to diagnose and solve reaction failure.
Caption: Troubleshooting workflow for complete reaction failure.
Q2: I'm observing significant formation of a byproduct corresponding to the protonated arene of my boronic acid partner. What is this and how can I stop it?
A2: This is a classic case of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source and replaced with a C-H bond.[8] This depletes the active nucleophile from your reaction, leading to low yields of the desired coupled product.
Factors Promoting Protodeboronation:
-
High Temperatures: The rate of protodeboronation increases significantly with temperature.
-
Presence of Water/Protic Solvents: Water can act as the proton source, especially under basic conditions.[8]
-
Extended Reaction Times: The longer the boronic acid is exposed to reaction conditions, the more likely it is to decompose.
-
Boronic Acid Instability: Some boronic acids, particularly certain heteroaromatic ones, are inherently more susceptible to this decomposition pathway.[8][9] Electron-withdrawing groups on the boronic acid can also increase susceptibility.[10]
Mitigation Strategies for Protodeboronation:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[11][12] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[12]
-
Optimize the Base and Solvent: Use anhydrous solvents if possible. While some water can be beneficial for dissolving inorganic bases like K₃PO₄, excess water should be avoided.[1][13] Sometimes, using a weaker base like K₂CO₃ can reduce the rate of this side reaction.
-
Use a Slight Excess of Boronic Acid: Using 1.2-1.5 equivalents of the boronic acid can help compensate for some decomposition.[7]
-
Accelerate the Productive Coupling: The best way to avoid a side reaction is to make the desired reaction faster. Using a more active catalyst system (see Q1) that accelerates the transmetalation step will ensure the boronic acid is consumed productively before it has time to decompose.
Visualizing the Competing Pathways
Caption: Desired catalytic cycle vs. the competing protodeboronation side reaction.
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal palladium catalyst and ligand for this substrate?
A3: The C-Cl bond in this compound is strong and its activation is challenging.[1] Success hinges on using a palladium catalyst system that is both highly active and stable. This is almost always achieved by using a bulky and electron-rich phosphine ligand.[14][15] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.
Recommended Catalyst/Ligand Systems:
Below is a table summarizing catalyst systems suitable for this challenging transformation, starting with the most recommended.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
| XPhos Pd G3 or G4 | (Internal) | 1 - 3 | First Choice. Highly active, air- and moisture-stable precatalyst. The XPhos ligand is excellent for activating C-Cl bonds.[16] |
| SPhos Pd G3 or G4 | (Internal) | 1 - 3 | Excellent alternative to XPhos-based systems. SPhos is another state-of-the-art Buchwald ligand known for high reactivity.[17] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1 - 2 (Pd), 2 - 4 (Ligand) | Classic method of generating the active catalyst in situ. Requires careful handling under inert conditions but is highly effective.[1] |
| PdCl₂(dppf) | (Internal) | 2 - 5 | A common and robust catalyst, but may require higher temperatures and show lower efficacy for this specific substrate compared to Buchwald systems. |
| Pd(PPh₃)₄ | (Internal) | 5 | Not Recommended as a first choice. Often fails for unactivated aryl chlorides. May work under forcing conditions but yields are typically low.[18][19] |
Q4: What is the role of water? Should my reaction be anhydrous?
A4: The role of water in Suzuki couplings is multifaceted and often misunderstood. It is not always detrimental.
-
Positive Role: Many common bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) have low solubility in purely organic solvents like dioxane or toluene. A small amount of water (e.g., a 10:1 or 4:1 organic solvent:water ratio) can help solubilize the base, facilitating the formation of the active boronate species [RB(OH)₃]⁻, which accelerates transmetalation.[5][13]
-
Negative Role: As discussed in Q2, excess water can serve as a proton source, leading to protodeboronation of the boronic acid.[8] It can also potentially lead to hydrolysis of the ester group on your substrate under harsh basic conditions, although this is usually a slower process than the desired coupling.
Recommendation: Start with a mixed solvent system, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) .[7] If protodeboronation is a major issue, try reducing the amount of water or switching to a completely anhydrous system with a more soluble organic base (though this is less common).
Experimental Protocols
General Protocol for Screening & Optimization
This protocol provides a robust starting point for optimizing the Suzuki coupling of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inerting: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Ethyl 5-chloropyrimidine-2-carboxylate
Welcome to the technical support center for the Buchwald-Hartwig amination of ethyl 5-chloropyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a chloro leaving group and an ester functionality, presents a unique set of challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a common issue, often stemming from an inefficient catalytic system for this challenging substrate. Aryl chlorides are less reactive than their bromide or iodide counterparts, and the electron-poor pyrimidine ring can further complicate the catalytic cycle.[1][2]
Core Areas to Troubleshoot:
-
Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often necessary to promote the challenging oxidative addition step and facilitate reductive elimination.[3][4][5][6]
-
Recommendation: If using a general-purpose ligand like P(o-tol)₃, consider switching to a more advanced ligand system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig's ferrocene-based ligands are excellent starting points.[4][6] RuPhos, for instance, has shown superior performance for coupling secondary amines with aryl chlorides.[6]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[7][8][9] An inappropriate base can lead to a stalled reaction.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[9] However, if base-sensitive functional groups are a concern, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, though they may require higher reaction temperatures.[4]
-
-
Reaction Conditions: Temperature and solvent choice are critical.
Experimental Protocol for Re-optimization:
-
Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the selected ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Reagents: Add this compound (1 equiv) and the amine (1.2 equiv).
-
Solvent: Add anhydrous toluene.
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine (hydrodehalogenation). How can I suppress this side reaction?
A2: Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[4][11] This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl halide.
Mechanistic Insight:
The formation of a Pd-H species can arise from several pathways, including the β-hydride elimination from an alkoxide base or impurities in the reaction mixture. This Pd-H species can then insert into the catalytic cycle, leading to the undesired reduced product.
Strategies for Mitigation:
-
Choice of Base: While strong alkoxide bases like NaOtBu are effective, they can also be a source of hydrides.
-
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of amination versus hydrodehalogenation.
-
Additives: In some cases, additives can be used to scavenge hydride species.
-
Recommendation: While not a universal solution, the addition of a sacrificial hydride acceptor can sometimes be beneficial, though this requires careful optimization.
-
Visualizing the Competing Pathways
Caption: Competing catalytic cycles in Buchwald-Hartwig amination.
Q3: My reaction is producing a complex mixture of products, and I suspect the ethyl ester is not stable under the reaction conditions. Is this possible?
A3: Yes, the ethyl ester functionality can be susceptible to reaction under the basic conditions and elevated temperatures of the Buchwald-Hartwig amination.
Potential Side Reactions Involving the Ester:
-
Amidation: The amine nucleophile can potentially react with the ethyl carboxylate to form an amide byproduct, especially with primary amines.
-
Saponification: If water is present, the base can hydrolyze the ester to the corresponding carboxylic acid.
Troubleshooting Steps:
-
Lowering Reaction Temperature: If the desired C-N coupling is kinetically feasible at a lower temperature, reducing the heat can minimize these side reactions.
-
Recommendation: Screen the reaction at temperatures from 60 °C to 90 °C to find a balance between the rate of the desired reaction and the decomposition pathways. Microwave irradiation can sometimes promote the desired reaction at lower overall temperatures and shorter reaction times.[14]
-
-
Choice of Base: A less nucleophilic and milder base may be beneficial.
-
Recommendation: Switching from NaOtBu to K₂CO₃ or Cs₂CO₃ can reduce the rate of ester saponification and amidation.
-
-
Protecting Group Strategy: If all else fails, consider replacing the ethyl ester with a more robust group, such as a tert-butyl ester, which is less prone to nucleophilic attack, or protecting the amine if it is particularly nucleophilic.
| Parameter | Standard Condition | Alternative for Ester Stability | Rationale |
| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ | Milder bases reduce the likelihood of saponification. |
| Temperature | 100-110 °C | 70-90 °C | Lower temperatures slow down undesired side reactions. |
| Amine Equivalents | 1.2-1.5 | 1.05-1.1 | Reducing excess amine can minimize direct amidation of the ester. |
Table 1: Recommended adjustments to enhance ester group stability.
Frequently Asked Questions (FAQs)
Q4: Can I perform this reaction open to the air, or is a glovebox/Schlenk line necessary?
A4: While some modern palladium precatalysts and ligands are air-stable, the catalytic cycle involves Pd(0) species that are sensitive to oxygen. For consistent and reproducible results, especially during methods development, it is highly recommended to use an inert atmosphere (nitrogen or argon) via a glovebox or Schlenk techniques.
Workflow for Reaction Setup
Caption: Recommended workflow for setting up an inert reaction.
Q5: My pyrimidine substrate is quite electron-deficient. Is a palladium-catalyzed reaction always necessary, or could a Nucleophilic Aromatic Substitution (SNAr) work?
A5: This is an excellent question. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring, along with the carboxylate group, significantly activates the ring towards nucleophilic attack. For highly activated systems and strong nucleophiles, an SNAr reaction can be a viable, metal-free alternative.[15][16]
When to Consider SNAr:
-
With strong nucleophiles: Primary and secondary aliphatic amines may react directly with this compound.
-
In polar aprotic solvents: Solvents like DMSO or DMF can facilitate the SNAr reaction.
-
At elevated temperatures: Heating is often required to drive the reaction to completion.
Recommendation: It is worthwhile to run a control experiment without the palladium catalyst and ligand to assess the background SNAr reactivity. Heat your substrate, amine, and a non-nucleophilic base (e.g., K₂CO₃) in DMSO and monitor for product formation.
Q6: How do I choose between different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst?
A6:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common and cost-effective Pd(II) and Pd(0) sources, respectively. They require in situ formation of the active Pd(0)Ln catalyst. This can sometimes lead to variability in catalyst activity.[2]
-
Pre-formed Precatalysts (e.g., XPhos-Pd-G3): These are well-defined Pd(II) complexes that are typically more stable and provide a more reliable and rapid generation of the active Pd(0) species upon activation with a base.[2] While more expensive, they often give more reproducible results and are preferred for challenging transformations.
For the amination of this compound, starting with a robust, pre-formed precatalyst can help to de-risk the initial experiments and provide a reliable baseline for optimization.
References
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of Chloropyrimidines
Welcome to the technical support center for the cross-coupling of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transformations. The pyrimidine core is a cornerstone in medicinal chemistry, and mastering its functionalization via cross-coupling is essential for the rapid generation of novel molecular entities.
Chloropyrimidines are often favored as substrates due to their cost-effectiveness and commercial availability. However, their lower reactivity compared to bromo- or iodo-analogs presents unique challenges, primarily due to the strength of the C-Cl bond. Successful coupling hinges on a meticulously optimized catalytic system and rigorous control of reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome common hurdles in your research.
Troubleshooting Guide: From Low Conversion to Unwanted Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to inform your experimental design.
Issue 1: Low to No Conversion of the Chloropyrimidine Starting Material
Q: My Suzuki/Buchwald-Hartwig/Sonogashira reaction is showing minimal or no consumption of the starting chloropyrimidine. What are the primary factors to investigate?
A: This is a frequent challenge, as the oxidative addition of a C-Cl bond to the palladium(0) center is often the rate-limiting step in the catalytic cycle.[1] A systematic evaluation of your reaction components is the most effective troubleshooting approach.
1. Catalyst & Ligand System Inactivity: The energy barrier for cleaving the C-Cl bond requires a highly active catalyst.
- The Problem: Standard or less electron-rich catalysts like Pd(PPh₃)₄ may be insufficient for activating the inert C-Cl bond.[1][2]
- The Solution: Employ a more robust catalytic system. For Suzuki and Buchwald-Hartwig reactions, sterically bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[1][2] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative for activating aryl chlorides.[2]
- Recommendation: Switch to a modern palladium precatalyst (e.g., G3 or G4 palladacycles) paired with a Buchwald-type ligand.[1] For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
2. Inadequate Reaction Temperature: Sufficient thermal energy is required to overcome the activation barrier of the C-Cl bond cleavage.
- The Problem: The reaction temperature is too low to facilitate oxidative addition.
- The Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[1]
- Recommendation: Perform a temperature screen. Microwave irradiation can also be highly effective, often leading to dramatically reduced reaction times and improved yields by providing rapid and efficient heating.[3][4]
3. Suboptimal Base Selection: The base plays a critical role in the catalytic cycle, but its choice is not universal for all cross-coupling types.
- The Problem: The chosen base may be too weak, poorly soluble, or inappropriate for the specific reaction.
- For Suzuki Couplings: The base is crucial for activating the organoboron species in the transmetalation step.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[2]
- For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]
- Recommendation: Screen a panel of bases. Ensure the base is anhydrous and of high purity, as contaminants can inhibit the catalyst.
4. Catalyst Deactivation: The active Pd(0) species is highly sensitive and can be easily deactivated.
- The Problem: The presence of oxygen or impurities in the reagents or solvent can oxidize the Pd(0) catalyst to an inactive state.[5] The nitrogen atoms of the pyrimidine ring itself can also coordinate to the palladium center, leading to catalyst inhibition.[6]
- The Solution: Rigorous exclusion of air and moisture is paramount.[5]
- Recommendation:
- Use dry, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[5]
- Assemble the reaction under a strictly inert atmosphere using Schlenk techniques or a glovebox.[1][5]
- Ensure all reagents are of high purity.
Below is a workflow to guide your troubleshooting process for low conversion issues.
Issue 2: Significant Side Reactions are Observed
Q: My reaction is producing significant amounts of side products, such as hydrodehalogenation (C-Cl replaced by C-H) or protodeboronation (for Suzuki coupling). How can I suppress these pathways?
A: Side reactions are often competitive with the desired product formation and become more prevalent when the reductive elimination step is slow.
1. Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled.[1]
- The Cause: This can be promoted by trace amounts of water or when β-hydride elimination from an amine coupling partner (in Buchwald-Hartwig reactions) becomes a competing pathway.[1]
- The Solution:
- Ensure strictly anhydrous conditions. All reagents and solvents must be scrupulously dried.[1]
- In C-N couplings, using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired pathway.[1]
- The choice of ligand can also influence this; some ligands are more prone to promoting pathways that lead to reduction.
2. Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively destroying the nucleophile.[7]
- The Cause: This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[3][7]
- The Solution:
- Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.[7]
- Consider using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding acids.[2]
- Minimize reaction time and temperature where possible.
- If aqueous conditions are problematic, consider using an anhydrous base like spray-dried KF in a solvent like THF.[8]
3. Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction).
- The Cause: This is often promoted by the presence of oxygen or can be catalyzed by palladium.[2] For Sonogashira couplings, the copper(I) co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling).[9]
- The Solution:
- Maintain a rigorously inert atmosphere to exclude oxygen.[2][10]
- For Suzuki reactions, adding the aryl halide in a slight excess can sometimes minimize boronic acid homocoupling.[11]
- For Sonogashira reactions, reducing the copper catalyst loading or using a "copper-free" protocol can minimize alkyne dimerization.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting catalyst and ligand for my chloropyrimidine coupling?
A: The "best" system is substrate-dependent, but excellent starting points exist. The key is selecting a ligand that is both sterically bulky and electron-rich to facilitate the challenging oxidative addition step.
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand(s) | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos Pd G3 | BrettPhos, RuPhos, DavePhos | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, XPhos | Et₃N, DIPEA | DMF, THF |
| Heck | Pd(OAc)₂ | P(t-Bu)₃, PPh₃, NHCs | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Data compiled from multiple sources.[1][6][12][13] |
Q2: I am working with a dichloropyrimidine (e.g., 2,4-dichloro or 4,6-dichloro). How can I achieve regioselective coupling at a single position?
A: Achieving regioselectivity is a significant challenge, but it is often possible by exploiting the inherent electronic differences of the positions and carefully tuning the reaction conditions.
-
General Reactivity: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[14][15] This is due to the electronic influence of the ring nitrogens.
-
Ligand-Controlled Selectivity: Remarkably, the conventional C4 selectivity can be inverted. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr) has been shown to promote cross-coupling preferentially at the C4 position with high selectivity.[16] Conversely, specific bulky phosphine ligands have been reported to favor the less conventional C2 position in certain C-S coupling reactions.[15][17]
-
Strategy for Monofunctionalization: To favor mono-coupling, use a stoichiometric amount (1.0-1.1 equivalents) of your coupling partner. Lowering the reaction temperature and catalyst loading can also improve selectivity for the more reactive site. A one-pot, regioselective double Suzuki coupling can also be achieved by performing the first coupling at a lower temperature and then adding the second boronic acid and increasing the temperature.[18]
Q3: Can I perform a Sonogashira coupling on a chloropyrimidine without a copper co-catalyst?
A: Yes, copper-free Sonogashira couplings are not only possible but often desirable. The primary role of the copper(I) co-catalyst is to facilitate the transmetalation step. However, its presence can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially if oxygen is not rigorously excluded.[9] Copper-free conditions have been developed to circumvent this issue, though they may require a more active palladium/ligand system or higher reaction temperatures to achieve comparable efficiency.
Experimental Protocols: Starting Points for Optimization
The following protocols are generalized starting points. You must optimize conditions for your specific substrate combination. Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Seal the vessel, evacuate, and backfill with inert gas. Add the degassed solvent (e.g., toluene). Then add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up & Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-chloropyrimidine-2-carboxylate Derivatives
Welcome to the technical support center for the purification of Ethyl 5-chloropyrimidine-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final product. However, its purification can present several challenges. This guide will address these common issues in a practical, question-and-answer format.
Common Purification Challenges
The primary difficulties in purifying this compound derivatives often stem from:
-
Presence of structurally similar impurities: Byproducts from the synthesis, such as isomers or incompletely reacted starting materials, can be difficult to separate.
-
Compound stability: The ester and chloro- functionalities can be susceptible to hydrolysis or other degradation pathways under certain purification conditions.[4]
-
Polarity and solubility: The polarity of these compounds can lead to issues like poor retention in reverse-phase chromatography or difficulty in finding a suitable recrystallization solvent.[5]
Below is a troubleshooting guide to address specific issues you may encounter.
Troubleshooting Guide
This section is structured to help you diagnose and solve common purification problems.
Issue 1: Low Purity After Column Chromatography
Q: I performed column chromatography on my crude this compound, but the resulting purity is still low. What could be the problem and how can I improve it?
A: Low purity after column chromatography can be due to several factors. Let's break down the potential causes and solutions.
Causality Behind the Issue:
The effectiveness of column chromatography hinges on the differential partitioning of the target compound and its impurities between the stationary phase (e.g., silica gel) and the mobile phase (the solvent system). If the polarity difference between your desired product and the impurities is minimal, achieving good separation can be challenging.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low purity after column chromatography.
Step-by-Step Methodologies:
-
Analyze Your Crude Mixture: Before another column, run a Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of your crude material. This will give you an idea of the number of impurities and their relative polarities.
-
Optimize the Mobile Phase:
-
Principle: The goal is to find a solvent system where the Rf (retardation factor) of your product is around 0.3 and is well-separated from the Rf values of the impurities.
-
Protocol:
-
Spot your crude material on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A common starting point for pyrimidine derivatives is a mixture of ethyl acetate and hexanes.[6][7]
-
If the spots are too close, try a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds.
-
-
-
Consider a Different Stationary Phase:
-
Principle: If silica gel (which is acidic) is not providing adequate separation, a different stationary phase might be more effective.
-
Options:
-
Alumina (basic or neutral): Can be useful if your compound is sensitive to the acidity of silica.
-
Reverse-phase (C18): Separates compounds based on hydrophobicity. This can be particularly useful for polar pyrimidine derivatives where retention on normal phase is poor.[5]
-
-
-
Check for Column Overloading:
-
Principle: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Guideline: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Issue 2: Product Degradation During Purification
Q: I suspect my this compound derivative is degrading during purification. What are the likely causes and how can I prevent this?
A: Degradation is a significant concern, especially with multifunctional molecules. The primary culprits are often hydrolysis of the ester and potential decarboxylation.
Potential Degradation Pathways:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water, especially under acidic or basic conditions.[4]
-
Decarboxylation: Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under certain pH conditions.[8][9][10][11]
Preventative Measures:
| Strategy | Rationale |
| Use Anhydrous Solvents | Minimizes the risk of hydrolysis of the ethyl ester. |
| Avoid Strong Acids and Bases | Both can catalyze the hydrolysis of the ester. If an acidic or basic mobile phase modifier is needed for chromatography, use it sparingly and at low concentrations. |
| Maintain Low Temperatures | If your compound is thermally labile, consider performing chromatography in a cold room or using a jacketed column to maintain a low temperature. |
| Work-up Quickly | Minimize the time your compound is in solution, especially during aqueous work-ups, to reduce the chance of hydrolysis. |
Issue 3: Difficulty with Recrystallization
Q: I'm trying to purify my product by recrystallization, but I'm having trouble finding a suitable solvent or my product is oiling out.
A: Recrystallization is a powerful purification technique, but finding the right conditions is key.
Recrystallization Troubleshooting:
Caption: Troubleshooting common recrystallization problems.
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good starting point is to test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).
-
A suitable recrystallization solvent should not dissolve the compound at room temperature but should dissolve it when heated.
-
If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? A1: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][3] Some suppliers suggest storage at -20°C for long-term stability.[12]
Q2: Are there any specific safety precautions I should take when handling this compound? A2: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It can also cause skin and serious eye irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a well-ventilated fume hood.
Q3: Can I use reverse-phase HPLC for the final purity analysis? A3: Absolutely. Reverse-phase HPLC is an excellent method for assessing the purity of your final product. For polar pyrimidine derivatives, you may need to use a polar-embedded or polar-endcapped column to achieve good retention.[5] Adjusting the pH of the mobile phase can also be used to control the ionization and retention of your compound.[5]
Q4: What are some common byproducts in the synthesis of this compound? A4: The synthesis often involves the chlorination of a pyrimidinone precursor using reagents like phosphorus oxychloride.[6][7] Incomplete reaction can leave starting material in your crude product. Other potential byproducts can arise from side reactions, depending on the specific synthetic route.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ethyl 2-chloropyrimidine-5-carboxylate [chembk.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 8. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions with Pyrimidine Halides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions when using pyrimidine halides. Pyrimidines are a cornerstone in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] However, the electron-deficient nature of the pyrimidine ring and the inherent instability of some boronic acids can lead to frustrating side reactions, most notably the formation of homocoupled products.[1][4]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you to not only solve current issues but also to proactively design more robust reaction protocols.
Core Troubleshooting: Frequently Asked Questions
FAQ 1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction with a pyrimidine halide?
Homocoupling of the boronic acid is a common side reaction that leads to symmetrical biaryl byproducts, reducing the yield of your desired cross-coupled product and complicating purification.[5] The two primary mechanistic pathways responsible for this are:
-
Oxygen-Mediated Oxidative Homocoupling: This is the most prevalent cause. If your reaction mixture is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[6][7][8] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[6][7] This parasitic cycle consumes your boronic acid and can be a major issue. Higher oxygen levels have been shown to directly increase the rate of homocoupling.[6]
-
Pd(II) Pre-catalyst Pathway: Many common Suzuki pre-catalysts, like Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state.[6] For the main Suzuki cycle to begin, this Pd(II) must be reduced to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules, which produces the unwanted dimer and the required Pd(0).[6][9] While this initiates the desired reaction, it comes at the cost of your starting material.
A less common pathway can also involve a protonolysis/second transmetalation event, particularly with electron-deficient arylboronic acids.[10][11]
FAQ 2: My main side product is the homocoupling of my pyrimidine halide. What reaction parameters should I investigate first?
While boronic acid homocoupling is more common, the homocoupling of the pyrimidine halide can also occur, though it's mechanistically distinct. This typically points to issues in the catalytic cycle that favor the reaction of an intermediate with another molecule of the halide instead of the boronic acid. Here’s a logical troubleshooting flow:
-
Catalyst and Ligand Concentration: Ensure you are not using an excessively high catalyst loading. While counterintuitive, too much catalyst can sometimes lead to side reactions. More importantly, check your palladium-to-ligand ratio. Insufficient ligand can lead to unstable palladium species that may participate in undesired pathways.
-
Rate of Oxidative Addition vs. Transmetalation: Pyrimidine halides are electron-deficient and generally undergo oxidative addition to Pd(0) readily.[2][3][12] If the subsequent transmetalation step with the boronic acid is slow, the concentration of the Ar-Pd(II)-X intermediate builds up. This can create opportunities for undesired side reactions. To address this, you can try:
-
A More Active Boron Species: Switch from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[13][14]
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[15][16] A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ might accelerate this step.[14][17]
-
-
Temperature Control: High reaction temperatures can accelerate all reaction pathways, including decomposition and side reactions.[18] Try running the reaction at a lower temperature for a longer period. A good starting point for many Suzuki reactions is 60-80 °C.
FAQ 3: How do I choose the optimal catalyst, ligand, and base combination to minimize homocoupling for pyrimidine substrates?
The choice of catalyst system is critical for success, especially with challenging heteroaryl substrates like pyrimidines.[2][3][17]
-
Catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[19][20] This minimizes the initial homocoupling required to reduce a Pd(II) source.[6]
-
Ligands: For electron-deficient pyrimidine halides, bulky, electron-rich phosphine ligands are often the key to success.[15][17]
-
Why they work: These ligands promote fast oxidative addition and reductive elimination.[15] Their bulkiness helps stabilize the monoligated Pd(0) species, which is highly reactive, and can prevent the formation of inactive palladium clusters (palladium black).[15][20]
-
Recommended Ligands: SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are excellent choices for these systems.[10][15][17]
-
-
Base: The base plays a multifaceted role, primarily in forming the boronate species necessary for transmetalation.[15][16]
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for challenging couplings. It has good solubility in mixed aqueous/organic solvents and is effective at promoting transmetalation without being overly harsh.[14]
-
K₂CO₃ / Na₂CO₃ (Carbonates): These are common, effective, and economical bases, often used in aqueous solvent systems.[3][14]
-
Avoid Strong Alkoxide Bases: Bases like NaOtBu can sometimes promote dehalogenation or other side reactions.[17]
-
FAQ 4: Can the order of addition of reagents or pre-catalyst activation influence the formation of homocoupling byproducts?
Absolutely. A carefully planned setup procedure can significantly suppress side reactions.
The most critical factor is ensuring a robustly inert atmosphere before the catalyst is introduced. Oxygen is the primary culprit for boronic acid homocoupling.[5][8][21] Adding the palladium catalyst to an oxygen-containing mixture allows for the oxidation of Pd(0) to Pd(II), initiating the parasitic homocoupling cycle.[7]
Recommended Order of Addition:
-
To the reaction vessel, add the pyrimidine halide, boronic acid (or ester), and base.
-
Add the solvent.
-
Thoroughly degas the entire mixture.
-
Under a positive pressure of inert gas (Argon or Nitrogen), add the ligand, followed by the palladium source.
This sequence ensures that the palladium catalyst is introduced into an oxygen-free environment where the desired substrates are already present, favoring the productive catalytic cycle.
FAQ 5: My reaction is sensitive to air and moisture. How can I set up a robust, oxygen-free reaction to suppress oxidative homocoupling?
Rigorous exclusion of oxygen is the single most effective strategy to prevent oxidative homocoupling.[5][21] Here are two reliable methods:
Method 1: Subsurface Sparge (Sparging) This technique is highly effective at removing dissolved oxygen from the solvent.[7][21]
-
Assemble your reaction flask with a stir bar and condenser.
-
Add the solvent to the flask.
-
Insert a long needle or sparging tube connected to an inert gas line (Nitrogen or Argon) so that the tip is below the solvent surface.
-
Bubble a steady stream of gas through the solvent for 20-30 minutes while stirring.[21]
-
After sparging, remove the tube while maintaining a positive pressure of inert gas (e.g., using a gas balloon on the condenser).
-
Add your reagents under a counterflow of inert gas before finally adding the catalyst.[21]
Method 2: Freeze-Pump-Thaw Cycles This method is considered the gold standard for degassing, especially for smaller-scale reactions.
-
Place your solvent or the complete reaction mixture (without catalyst) in a flask with a stopcock.
-
Freeze the contents using liquid nitrogen until completely solid.
-
Open the stopcock to a high-vacuum line and evacuate for several minutes.
-
Close the stopcock and allow the mixture to thaw completely. You will often see bubbles of gas being released.
-
Repeat this cycle at least three times to ensure all dissolved gas is removed.
-
Finally, backfill the flask with an inert gas before adding the catalyst.
Visualizing the Problem: Catalytic Cycles
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura cycle versus the primary homocoupling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of Ethyl 5-chloropyrimidine-2-carboxylate in Reaction Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge encountered when working with Ethyl 5-chloropyrimidine-2-carboxylate: poor solubility. Incomplete dissolution of this key synthetic building block can lead to low reaction conversion, inconsistent results, and the formation of unwanted byproducts.[1][2] This document offers a structured, causality-driven approach to overcoming these issues, ensuring your reactions proceed efficiently and reproducibly.
Section 1: Understanding the Compound: Physicochemical Profile
This compound is a vital intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[3][4] Its reactivity is centered on the pyrimidine core, which is valuable for its biological activity, and the reactive chlorine atom, which is a prime site for nucleophilic substitution.[5][6] However, its crystalline nature and molecular structure can present solubility challenges.
Below is a summary of the physicochemical properties for the closely related and more widely documented isomer, Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4). While the exact values for this compound may differ slightly, the general principles and solubility behavior are expected to be analogous.
| Property | Value | Source(s) |
| CAS Number | 89793-12-4 (for 2-chloro-5-carboxylate isomer) | [5][7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [5][7] |
| Molecular Weight | 186.6 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 56 - 60 °C | [5] |
| Boiling Point | 80 °C @ 5 mmHg | [5] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [5][8] |
| Known Solvents | Soluble in Methanol[8]; 100 mg/mL in DMSO (requires sonication)[9] | [8][9] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues in a question-and-answer format, providing a logical progression of troubleshooting steps.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial steps?
Answer: The foundational principle of solubility is "like dissolves like," which relates to the polarity of the solute and the solvent.[10] If your compound is not dissolving, the first step is to re-evaluate your solvent choice. This compound is a moderately polar molecule.
Immediate Actions:
-
Polarity Mismatch Check: Assess if the polarity of your solvent is appropriate. For instance, trying to dissolve it in a very non-polar solvent like hexane or a very polar protic solvent like water at room temperature is likely to fail.
-
Consult a Solvent Polarity Chart: Refer to a standard solvent polarity index to select alternative solvents. Good starting points for many pyrimidine-based reactions include polar aprotic solvents like Acetonitrile (ACN) , Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) .[2]
-
Perform a Small-Scale Solvent Screen: Before committing your bulk material, perform a small test with a few milligrams of your compound in 0.5-1.0 mL of several candidate solvents. This empirical test is the most reliable way to identify a suitable solvent for your specific reaction conditions.
Q2: I've tried several individual solvents with limited success, even with stirring. What is the next logical step to achieve a homogeneous solution?
Answer: When a single solvent is insufficient, the next steps involve introducing additional energy or using solvent mixtures (co-solvency) to disrupt the crystal lattice and solvate the molecule.
Recommended Strategies:
-
Strategy A: Temperature Adjustment
-
Causality: Increasing the temperature provides the energy needed to overcome the intermolecular forces holding the crystal lattice together, thereby increasing solubility.[1] Many pyrimidine syntheses are conducted at elevated temperatures or under reflux for this very reason.[2][11]
-
Action: Gently warm your mixture while stirring. Monitor the dissolution. For many reactions, heating to 40-60 °C is sufficient to dissolve the starting material. Always monitor your reaction with a technique like Thin Layer Chromatography (TLC) to ensure the compound does not degrade at the chosen temperature.[2]
-
-
Strategy B: Co-solvency
-
Causality: Co-solvency involves using a mixture of two or more miscible solvents to create a solvent system with an ideal polarity profile for your solute.[12] A small amount of a very strong solvent (like DMSO) can be added to a weaker bulk solvent (like THF or Toluene) to dissolve the compound without drastically changing the overall reaction environment.
-
Action: To your suspension in the primary reaction solvent, add a strong solubilizing agent like DMSO or DMF dropwise until a clear solution is obtained. This technique is highly effective and allows for fine-tuning of the reaction medium.[12]
-
Q3: I've applied heat and tried a co-solvent, but some solid material persists. How can I physically assist the dissolution process?
Answer: When chemical and thermal methods are insufficient, mechanical energy can be used to break apart solid agglomerates and increase the surface area available for solvation.[13]
Recommended Physical Methods:
-
Sonication: Using an ultrasonic bath is a highly effective method for enhancing dissolution.[13] The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid particles, breaking them apart and accelerating the rate at which they dissolve. For this specific class of compounds, sonication is noted as a requirement for achieving high concentrations in DMSO.[9]
-
High-Shear Mixing: If you are working on a larger scale, using a mechanical stirrer at a high speed can provide the necessary energy to aid dissolution more effectively than a standard magnetic stir bar.
Q4: My reaction starts as a clear solution, but a precipitate forms over time. What is happening and how do I fix it?
Answer: The formation of a precipitate mid-reaction can be attributed to several factors. It is crucial to determine the nature of the solid.
Possible Causes & Troubleshooting Steps:
-
Product Precipitation: The desired product may be less soluble in the reaction solvent than the starting materials.
-
Solution: If this is the case, it can be advantageous, driving the reaction to completion (Le Châtelier's principle). Continue the reaction and simply filter the product at the end. However, if this traps starting material, you may need to adjust the solvent system by adding a co-solvent that can keep the product in solution as well.
-
-
Insoluble Intermediate or Byproduct: An intermediate in the reaction pathway or an unexpected side product may be insoluble.[1]
-
Solution: This is problematic as it can halt the reaction. Try to isolate and characterize the precipitate (e.g., by NMR or MS if possible). Re-evaluate your solvent system based on this new information. A different solvent or co-solvent blend may be required to solubilize all species involved in the reaction.[1]
-
-
Change in Temperature: If the reaction was heated to dissolve the starting material and then cooled, the product or even the starting material may crash out.
-
Solution: Maintain a consistent temperature throughout the reaction. If the reaction needs to be run at a lower temperature after initial dissolution, ensure the concentration is low enough to maintain solubility.
-
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Systematic Small-Scale Solubility Screening
This protocol allows for the rapid and material-efficient determination of an optimal solvent or co-solvent system.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) or test tubes
-
A selection of candidate solvents (e.g., THF, Dichloromethane, Acetonitrile, Toluene, DMF, DMSO, Ethanol)
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Weigh approximately 5-10 mg of this compound into each labeled vial.
-
To the first vial, add a candidate solvent dropwise (e.g., in 100 µL increments) while agitating (vortex or stirring).
-
Continue adding solvent up to a total volume of 1 mL, observing for dissolution at room temperature.
-
If the compound is not soluble at room temperature, gently warm the vial (e.g., to 50 °C) and observe any change.
-
If still insoluble, try adding a few drops of a strong co-solvent like DMSO and observe.
-
Record your observations in a table for easy comparison.
| Solvent | Solubility at RT (25°C) | Solubility at 50°C | Notes (e.g., Co-solvent needed) |
| THF | Partially Soluble | Soluble | |
| Acetonitrile | Soluble | N/A | |
| Toluene | Insoluble | Partially Soluble | Required 10% v/v DMSO for full solubility |
| DMSO | Soluble (slowly) | N/A | Dissolution rapid with sonication |
Protocol 3.2: General Reaction Setup Incorporating Solubility Enhancement
This protocol outlines a generic procedure for a nucleophilic substitution reaction, applying the principles discussed.
Procedure:
-
To a dry, inert-atmosphere reaction flask, add this compound and a magnetic stir bar.
-
Add the primary reaction solvent (e.g., Acetonitrile) chosen from your screening protocol.
-
Begin vigorous stirring. If the solid does not dissolve, place the flask in an ultrasonic bath for 5-10 minutes.
-
If full dissolution is still not achieved, begin gentle heating of the flask to 40-50 °C.
-
Contingency Step: If the substrate is still not fully dissolved, add a minimal amount of a compatible co-solvent (e.g., DMF or DMSO) dropwise via syringe until a clear, homogeneous solution is formed.
-
Once the solution is homogeneous, allow it to equilibrate at the desired reaction temperature.
-
Slowly add the other reagents (e.g., nucleophile, base) to the clear solution.
-
Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, LC-MS).
Section 4: Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical decision-making process when encountering solubility issues with this compound.
Caption: Decision workflow for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. wjbphs.com [wjbphs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Byproducts of Ethyl 5-chloropyrimidine-2-carboxylate
Welcome to the technical support center for Ethyl 5-chloropyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. We understand that managing reaction byproducts is critical for achieving high purity, ensuring reproducible results, and maintaining the integrity of your synthetic pathways. This document provides in-depth, experience-driven answers to common issues encountered during the synthesis and subsequent reactions of this compound.
Section 1: Troubleshooting Byproducts in the Synthesis of this compound
This section addresses common impurities and side products that arise during the conversion of Ethyl 2-hydroxy-pyrimidine-5-carboxylate to its chlorinated analogue, typically using phosphorus oxychloride (POCl₃).
Q1: My yield is consistently low, and post-reaction analysis (TLC/LCMS) shows a significant amount of my starting material, Ethyl 2-hydroxy-pyrimidine-5-carboxylate. What is causing this incomplete conversion?
A1: This is a classic issue of incomplete chlorination, which can be traced back to two primary causes: reaction conditions and workup procedure.
-
Causality of Incomplete Reaction: The chlorination of a hydroxypyrimidine with POCl₃ is a robust but demanding reaction. The hydroxyl group of the pyrimidinone tautomer must be converted to a better leaving group by POCl₃ before being displaced. Insufficient reagent, inadequate temperature, or short reaction times will result in incomplete conversion. The presence of even trace amounts of water can consume the POCl₃, rendering it ineffective.
-
Workup-Related Reversion: A common pitfall is the hydrolysis of the desired product back to the starting material during the aqueous quench.[1] The 2-chloro position on the pyrimidine ring is activated towards nucleophilic substitution, and water can act as a nucleophile, especially if the pH is not carefully controlled.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled or high-purity, anhydrous POCl₃ and solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Stoichiometry and Temperature: While literature procedures often use POCl₃ as the solvent, if you are using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used. The reaction typically requires heating to reflux to proceed to completion.[2][3]
-
Controlled Quench: The quench is a critical step. Pouring the reaction mixture onto ice is standard, but it must be done carefully and with vigorous stirring to dissipate heat. To minimize hydrolysis, it is often beneficial to first remove the excess POCl₃ under reduced pressure before quenching the residue.
-
pH Adjustment: After quenching, the solution will be highly acidic. It is crucial to neutralize it promptly but carefully with a base like sodium carbonate or sodium bicarbonate to a pH of 7-8.[2] Lingering in a highly acidic aqueous environment can promote hydrolysis.
Q2: I've successfully chlorinated my starting material, but I have a persistent acidic byproduct that complicates my extraction. What is it and how do I remove it?
A2: The most likely acidic byproduct is 5-chloropyrimidine-2-carboxylic acid .
-
Mechanism of Formation: This byproduct forms from the hydrolysis of the ethyl ester functional group. This can occur under the harsh acidic conditions of the reaction and workup, or if a basic workup using a strong base (like NaOH) at elevated temperatures is performed.[1] While ester hydrolysis is generally slower than C-Cl bond hydrolysis in this specific context, it can become significant if the workup conditions are not optimized.
Management Protocol:
-
Identification: The acidic byproduct can be easily identified. It will be soluble in a basic aqueous solution (e.g., 1M NaHCO₃) and will precipitate out upon re-acidification. Its mass will also be 28 amu less than the desired product (loss of C₂H₄).
-
Purification via Acid-Base Extraction: This is the most effective method for removal. See Protocol 3 for a detailed, step-by-step procedure.
-
Prevention: During workup, use a milder base for neutralization, such as sodium bicarbonate, and avoid excessive heat. If the product is extracted into an organic solvent, washing with a saturated NaHCO₃ solution can selectively remove the acidic impurity before final purification.
Section 2: Managing Byproducts in Downstream Nucleophilic Substitution Reactions
This compound is primarily used as an electrophile in SNAr reactions.[4][5] The following issues are common when reacting it with nucleophiles like amines, thiols, or alcohols.
Q3: During my SNAr reaction with an amine, I'm observing a significant non-polar byproduct with a mass corresponding to the loss of the entire ethoxycarbonyl group. What is this compound?
A3: You are likely observing the formation of 5-chloro-2-(substituted)pyrimidine via a two-step hydrolysis and decarboxylation sequence.
-
Expert Insight: This is a frequently overlooked side reaction pathway. While you are focused on the C-Cl bond, the ester group remains a potential site for reaction. If your reaction conditions (e.g., presence of water, use of a basic amine nucleophile) facilitate even partial hydrolysis of the ester to the carboxylic acid, this new intermediate can readily undergo decarboxylation.
-
Mechanism of Decarboxylation: The pyrimidine ring, particularly when protonated at one of its nitrogens, can stabilize the negative charge that develops on the ring during the loss of CO₂.[6][7] This process is often accelerated by heat. The decarboxylation of pyrimidine-2-carboxylic acids is a known transformation.[8][9]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The primary way to prevent this is to eliminate the initial hydrolysis step. Ensure your solvent and amine nucleophile are dry.
-
Temperature Control: If you suspect decarboxylation is occurring, try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: If a non-nucleophilic base is required for your reaction, use a sterically hindered base (e.g., DIPEA) rather than one that could promote hydrolysis.
Q4: My reaction is clean, but I'm struggling with a high-molecular-weight impurity that appears to be a dimer of my product. Is this possible?
A4: Yes, dimerization is a known, albeit less common, reaction pathway for pyrimidines.
-
Causality of Dimerization: The most well-documented form of pyrimidine dimerization is a [2+2] cycloaddition to form a cyclobutane pyrimidine dimer (CPD).[10] This is a photochemical reaction and is typically induced by exposure to UV light.[11][12][13] If your reaction setup is exposed to strong laboratory lighting or sunlight for extended periods, this pathway becomes a possibility. Other catalytic or radical-mediated dimerization pathways could also exist under specific, non-standard conditions.
Troubleshooting and Prevention:
-
Protect from Light: If you suspect photodimerization, perform the reaction in a flask wrapped in aluminum foil or in an amber-colored flask.
-
Characterization: Confirm the identity of the dimer using high-resolution mass spectrometry (HRMS) to verify the exact mass. NMR spectroscopy (¹H and ¹³C) will show a more complex spectrum but should confirm the presence of two pyrimidine units.
-
Purification: These dimers are typically much less polar and have significantly different retention times on silica gel, allowing for effective separation via flash column chromatography.
Section 3: Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting common byproducts.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile |
Expected Elution Order:
-
5-chloropyrimidine-2-carboxylic acid: (Most polar)
-
Ethyl 2-hydroxy-pyrimidine-5-carboxylate: (Polar starting material)
-
This compound: (Desired product)
-
Decarboxylated/Dimerized Byproducts: (Least polar)
Protocol 2: Flash Column Chromatography Purification
This protocol is for purifying the crude product after synthesis.[2][3]
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like ethyl acetate or DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Elution:
-
Equilibrate the column with a non-polar solvent system (e.g., 100% Hexanes).
-
Load the dry-loaded sample onto the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 10-20% Ethyl Acetate in Hexanes).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product. The desired product is moderately polar; non-polar byproducts will elute first, while the highly polar hydroxypyrimidine starting material will remain on the column longer.
Protocol 3: Acid-Base Extraction to Remove Acidic Impurities
This workflow is designed to remove 5-chloropyrimidine-2-carboxylic acid from the desired ester product.
-
Dissolve the crude product mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The acidic impurity will be deprotonated and move into the aqueous layer. The desired ester product will remain in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the purified product.
Section 4: Visual Workflows and Mechanisms
Diagram 1: Synthesis and Primary Byproduct Pathways
Caption: Key pathways in the synthesis of this compound.
Diagram 2: Troubleshooting SNAr Byproducts
Caption: A logical workflow for identifying and solving common byproduct issues.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: How can I definitively confirm the identity of a suspected byproduct?
-
The best approach is isolation followed by characterization. Attempt to separate the impurity using preparative HPLC or careful column chromatography. Once isolated, obtain a high-resolution mass spectrum (HRMS) for an exact mass and ¹H and ¹³C NMR spectra for structural elucidation.
-
-
FAQ 2: What are the recommended storage conditions for this compound to prevent degradation?
-
FAQ 3: Are any of these reaction byproducts, particularly the chlorinated starting material, a concern for genotoxicity?
-
Chlorinated heterocyclic compounds can sometimes be classified as structural alerts for potential genotoxicity. While a definitive assessment requires specific testing (e.g., an Ames test), it is best practice in drug development to control such impurities to very low levels.[15] Always handle chlorinated reagents and byproducts with appropriate personal protective equipment.
-
References
- 1. jocpr.com [jocpr.com]
- 2. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
HPLC and column chromatography methods for purifying pyrimidine products
Welcome to the Technical Support Center for the purification of pyrimidine products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying pyrimidine-based compounds. Drawing from extensive field experience, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for both column chromatography and High-Performance Liquid Chromatography (HPLC). The focus here is not just on what to do, but why a particular strategy is effective, grounding our advice in the fundamental physicochemical properties of pyrimidine derivatives.
Section 1: Foundational Concepts - Understanding Your Pyrimidine
Before diving into troubleshooting, it's crucial to understand the nature of pyrimidine molecules. Their behavior in a chromatographic system is dictated by their polarity, basicity, and UV absorbance.
Frequently Asked Questions (FAQs):
-
Q1: What makes pyrimidines challenging to purify?
-
A1: Pyrimidine derivatives often present purification challenges due to their inherent polarity and the presence of basic nitrogen atoms.[1] Their high polarity can lead to poor retention in standard reversed-phase HPLC, while the basic nitrogens can interact with acidic silica surfaces, causing significant peak tailing.[2][3][4] Furthermore, reaction mixtures can contain impurities and side-products with very similar physicochemical properties, making separation difficult.[5]
-
-
Q2: How do I choose between Column Chromatography and HPLC?
-
A2: The choice depends on scale, required purity, and the difficulty of the separation.
-
Flash/Column Chromatography is ideal for large-scale purification (milligrams to grams) and for removing major impurities post-synthesis. It's a cost-effective first-pass purification technique.[6]
-
Preparative HPLC is used for high-purity isolations, separating closely related isomers, or when smaller quantities (micrograms to milligrams) are needed. It offers significantly higher resolution.[5][7]
-
-
-
Q3: What UV wavelength is best for detecting my pyrimidine product?
-
A3: Most pyrimidine rings exhibit strong UV absorbance around 254-260 nm due to their aromatic nature. It is always recommended to run a UV-Vis spectrum of your purified compound to determine the optimal wavelength for detection.[8]
-
Section 2: Flash & Column Chromatography Guide
This technique is the workhorse for bulk purification after a synthesis. Success hinges on a good solvent system and proper column packing.
Frequently Asked Questions (FAQs):
-
Q1: How do I select the right solvent system (mobile phase)?
-
A1: The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound on a Thin-Layer Chromatography (TLC) plate. This Rf value typically ensures that the compound will elute from the column effectively without taking an excessive amount of solvent. Start by testing different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
-
-
Q2: Should I use silica gel or alumina as my stationary phase?
-
A2: Silica gel is the most common choice and works for a wide range of compounds. However, if your pyrimidine derivative is particularly sensitive to acid and shows degradation on a TLC plate, basic alumina can be a better alternative.[9] To test for stability, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot streaks, your compound may be unstable on silica.[9]
-
Troubleshooting Guide: Column Chromatography
-
Q: My compound is streaking down the column and eluting in many fractions.
-
A: This is a common issue often caused by the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel.
-
Causality: The "streaking" or "tailing" effect means a portion of your compound is lagging behind the main band.[9] For pyrimidines, this can be due to strong hydrogen bonding with the silica surface or secondary interactions with acidic silanol groups.
-
Solutions:
-
Increase Solvent Polarity: After your compound begins to elute, you can gradually increase the polarity of the mobile phase to push the "tail" off the column faster.[9]
-
Add a Modifier: Adding a small amount (0.1-1%) of triethylamine or ammonia to your solvent system can neutralize the acidic sites on the silica gel, preventing the basic nitrogen atoms in your pyrimidine from sticking and causing tailing.
-
Check Solubility: Ensure your crude material is fully dissolved before loading. If it precipitates at the top of the column, it will continuously leach out, causing extensive tailing.[10]
-
-
-
-
Q: My compound won't elute from the column, even with a very polar solvent.
-
A: This suggests either an extremely strong interaction with the stationary phase or potential decomposition.
-
Causality: Highly polar pyrimidines, especially those with multiple hydrogen bond donors (like hydroxyl or amine groups), can bind almost irreversibly to silica gel. Alternatively, the compound may have degraded on the column.[9]
-
Solutions:
-
Test for Stability: First, confirm your compound is stable to silica gel using a 2D TLC test.[9]
-
Switch to a More Polar Solvent System: Try a solvent system incorporating methanol or acetone. A common mobile phase for highly polar compounds is dichloromethane/methanol.
-
Consider a Different Stationary Phase: If silica fails, consider using reversed-phase flash chromatography (with a C18 stationary phase) or alumina.
-
-
-
-
Q: I can't separate my product from an impurity, even though they have different Rf values on TLC.
-
A: This often points to issues with column packing or overloading the column.
-
Causality: Poorly packed columns have channels and uneven surfaces, which lead to band broadening and prevent clean separation.[11] Loading too much sample for the column size also causes bands to overlap.[12]
-
Solutions:
-
Improve Packing Technique: Ensure the silica gel is packed uniformly without air pockets or cracks.[11] A well-packed column is crucial for good resolution.
-
Reduce Sample Load: As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel. For difficult separations, use less sample.
-
Use Dry Loading: If your compound is not very soluble in the starting mobile phase, dissolve it in a strong solvent, adsorb it onto a small amount of silica gel, dry it completely, and load the resulting powder onto the top of your column. This creates a very narrow starting band.[10]
-
-
-
Section 3: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the gold standard for purity analysis and high-resolution preparative work. For pyrimidines, method development often revolves around managing their polarity and basicity.
Frequently Asked Questions (FAQs):
-
Q1: What is the best HPLC mode for pyrimidine purification?
-
A1: The choice of mode is critical and depends on the polarity of your specific derivative.
-
Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). It is suitable for many pyrimidine derivatives.[7][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for very polar pyrimidines that show little or no retention in reversed-phase.[1][14][15][16] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[17][18]
-
-
-
Q2: How do I choose the right HPLC column?
-
A2: For Reversed-Phase HPLC , a standard C18 column is a good starting point.[7] If you observe peak tailing with basic pyrimidines, consider using a polar-endcapped column or a column specifically designed for use at higher pH.[3] For HILIC , columns with amide or zwitterionic stationary phases are often used for separating nucleosides and other polar pyrimidines.[14][16]
-
-
Q3: What are mobile phase modifiers and why are they important?
-
A3: Modifiers are small amounts of additives that dramatically improve chromatography.[19][20][21] For pyrimidines:
-
Acids (Formic Acid, Acetic Acid, TFA): Adding 0.05-0.1% acid to the mobile phase protonates residual silanol groups on the silica backbone, preventing them from interacting with the basic nitrogens on your pyrimidine and thus reducing peak tailing.[20][21][22] Acidic pH also suppresses the ionization of acidic analytes, increasing their retention.[22]
-
Bases (Triethylamine, Diethylamine): For basic compounds, adding a small amount of a basic modifier can improve peak shape by competing with the analyte for active silanol sites.[19][23][24]
-
-
Troubleshooting Guide: HPLC
-
Q: My pyrimidine product is showing a tailing peak in reversed-phase HPLC.
-
A: This is the most common issue for nitrogen-containing heterocycles and is typically caused by secondary interactions.
-
Causality: The basic nitrogen atoms in the pyrimidine ring can interact with acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.[2][3][4] This secondary retention mechanism is slower than the primary hydrophobic interaction, causing the peak to tail.
-
Solutions:
-
Lower the Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At a low pH (around 2-3), the silanol groups are protonated and less likely to interact with your basic compound.[2][4][22]
-
Add a Basic Modifier: A small concentration of an amine like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.[19]
-
Use a Modern Column: Employ a column with high-purity silica and end-capping (e.g., polar-embedded or charged surface hybrid columns) which have fewer accessible silanol groups.[3][22]
-
-
-
-
Q: My polar pyrimidine product has very poor or no retention on a C18 column.
-
A: The analyte is too polar and has insufficient interaction with the non-polar stationary phase.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules prefer the polar mobile phase and are eluted quickly, often with the solvent front.[25][26]
-
Solutions:
-
Decrease Organic Solvent: Reduce the percentage of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% water). Be sure to use a column rated for aqueous conditions (often labeled "AQ") to prevent phase collapse.[17]
-
Switch to HILIC: This is often the best solution. HILIC is specifically designed to retain and separate very polar compounds that are not retained by reversed-phase methods.[14][15][17][18]
-
Use Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic pyrimidines) to the mobile phase. The reagent forms a neutral, more hydrophobic ion-pair with your charged analyte, increasing its retention on a C18 column.
-
-
-
-
Q: My system backpressure is suddenly very high.
-
A: High backpressure is almost always caused by a blockage somewhere in the fluid path. [27][28][29][30]
-
Causality: Particulates from unfiltered samples or mobile phases, or precipitated buffer salts, can clog the column frit, guard column, or tubing.[28][29][31]
-
Solutions (Systematic Approach):
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.[30][31]
-
Flush the Column: If the column is blocked, try back-flushing it (reversing the flow direction) to a waste container at a low flow rate.[31] Always check the column manufacturer's instructions before back-flushing.
-
Check Filters and Tubing: If the system pressure is high even without the column, the blockage is elsewhere. Check and clean or replace inline filters, guard columns, and look for crimped tubing.[27][31]
-
Prevention: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulates from entering the system.[28][31] If using buffers, never let them sit in high organic solvent concentrations where they can precipitate.
-
-
-
Section 4: Data & Workflow Visualization
Table 1: Comparison of Purification Techniques for Pyrimidines
| Feature | Flash/Column Chromatography | Preparative HPLC |
| Primary Use | Bulk purification, removal of major impurities | High-purity isolation, isomer separation |
| Scale | Milligrams to >100 Grams | Micrograms to Grams |
| Resolution | Low to Moderate | Very High |
| Speed | Fast (30-60 minutes) | Slower (minutes to hours per injection) |
| Cost (Solvent/Media) | Low | High |
| Typical Stationary Phase | Silica Gel, Alumina | C18, C8, Phenyl, HILIC phases |
Workflow Diagrams
A logical approach is key to efficient troubleshooting. The following diagrams illustrate decision-making workflows for common challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. pharmaguru.co [pharmaguru.co]
- 20. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 21. zeptometrix.com [zeptometrix.com]
- 22. uhplcs.com [uhplcs.com]
- 23. veeprho.com [veeprho.com]
- 24. chiraltech.com [chiraltech.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. labtech.tn [labtech.tn]
- 28. mastelf.com [mastelf.com]
- 29. uhplcs.com [uhplcs.com]
- 30. lcms.cz [lcms.cz]
- 31. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-chloropyrimidine-2-carboxylate and its Isomer
Prepared by: A Senior Application Scientist
Abstract
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 5-chloropyrimidine-2-carboxylate, a key building block in modern medicinal chemistry. Due to the limited availability of public experimental data for this specific isomer, this document employs a comparative approach. We will first dissect the experimentally verified ¹H NMR spectrum of its common isomer, Ethyl 2-chloropyrimidine-5-carboxylate. Leveraging fundamental principles of substituent effects on the pyrimidine scaffold, we will then provide a robust, predictive analysis for the ¹H and ¹³C NMR spectra of the title compound. This guide is intended for researchers and drug development professionals who rely on unambiguous structural characterization to ensure the integrity of their synthetic intermediates and final compounds.
Introduction: The Structural Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of pharmaceutical and agrochemical research, forming the core structure of numerous biologically active molecules, including antiviral and anticancer agents.[1] Compounds like this compound and its isomer, Ethyl 2-chloropyrimidine-5-carboxylate, serve as versatile intermediates.[2] Their utility stems from the presence of multiple reactive sites—the chloro substituent and the ethyl ester—which can be selectively modified to build molecular complexity.
Given the critical importance of regiochemistry in determining a molecule's biological activity and synthetic pathway, definitive structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. The precise chemical shifts and coupling patterns of protons and carbons provide an unambiguous fingerprint of the molecule's constitution. This guide explains the causality behind the observed and predicted spectral features, empowering scientists to interpret their own data with confidence.
Comparative ¹H NMR Spectral Analysis
The positioning of substituents on the pyrimidine ring drastically alters its electronic environment and, consequently, its NMR spectrum. The primary differentiating feature between our target compound and its isomer is molecular symmetry, which has a profound impact on the resulting signals.
Experimental Analysis: Ethyl 2-chloropyrimidine-5-carboxylate (Isomer)
The known ¹H NMR spectrum of Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4) in CDCl₃ provides a perfect baseline for our analysis.[3]
-
Experimental Data: ¹H NMR (400 MHz, CDCl₃): δ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H).[3]
Interpretation:
-
δ 9.08 (s, 2H): This singlet, integrating to two protons, is assigned to the pyrimidine ring protons at the C4 and C6 positions. Its remarkably downfield chemical shift is a hallmark of the pyrimidine system. The two nitrogen atoms in the ring are highly electronegative, strongly withdrawing electron density from the ring carbons and their attached protons. This "deshielding" effect causes the protons to resonate at a much higher frequency (higher ppm) compared to protons on a benzene ring.[4] The presence of two additional electron-withdrawing groups (the 2-chloro and 5-carboxylate) further enhances this effect. The signal appears as a singlet because the molecule possesses a C₂ axis of symmetry bisecting the N1-C4 and N3-C6 bonds, rendering the H4 and H6 protons chemically and magnetically equivalent.
-
δ 4.39 (q, 2H) & 1.36 (t, 3H): These signals represent the classic ethyl group pattern. The methylene protons (-O-CH₂ -CH₃) appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet due to coupling with the two neighboring methylene protons.
Predictive Analysis: this compound (Target Compound)
For this compound (CAS 1227571-82-5), the substituents are rearranged, breaking the molecule's symmetry. This leads to a more complex, yet highly informative, predicted spectrum.
Predicted ¹H NMR Spectrum:
-
Pyrimidine Protons (H4 & H6): With the loss of symmetry, H4 and H6 are no longer equivalent and will produce two distinct signals.
-
We predict two downfield doublets around δ 8.9-9.2 ppm .
-
The splitting pattern will arise from four-bond coupling (⁴JH4-H6), known as meta-coupling, which is typically small in heteroaromatic systems (approx. 2-3 Hz).
-
H4 is positioned between two strongly deshielding nitrogen atoms and would be predicted to be the more downfield of the two signals.
-
H6 is adjacent to the electron-withdrawing chloro group and a nitrogen atom, also placing it significantly downfield, but likely slightly upfield relative to H4.
-
-
Ethyl Ester Protons: The ethyl group, now at the C2 position, will still present as a quartet and a triplet.
-
The chemical shifts are predicted to be similar to the isomer, perhaps with a slight shift. We anticipate the methylene quartet around δ 4.4-4.5 ppm and the methyl triplet around δ 1.3-1.4 ppm .
-
The structural difference between the two isomers is visually represented below.
Caption: Molecular structures of the two isomers.
Comparative ¹³C NMR Spectral Analysis
Similar to the proton spectra, the ¹³C NMR spectra are expected to show clear differences based on the substituent positions. The chemical shifts are heavily influenced by the electronegativity of adjacent atoms (N, O, Cl) and the overall electronic distribution in the ring.
Predicted Analysis: Ethyl 2-chloropyrimidine-5-carboxylate (Isomer)
-
C2: Attached to a nitrogen and a highly electronegative chlorine. Predicted to be very downfield, likely in the δ 160-165 ppm range.
-
C4/C6: These carbons are equivalent due to symmetry. They are adjacent to nitrogen and are sp² hybridized, placing them significantly downfield. Predicted around δ 157-160 ppm .
-
C5: Attached to the carboxylate group. Predicted to be the most upfield of the ring carbons, likely δ 125-130 ppm .
-
Carbonyl Carbon (-COO-): Expected in the typical ester range of δ 162-166 ppm .
-
Ethyl Carbons: Methylene (-C H₂-) around δ 62-64 ppm and methyl (-C H₃) around δ 14-15 ppm .
Predicted Analysis: this compound (Target Compound)
-
C2: Now attached to the ester group and two nitrogens. This carbon would be highly deshielded, predicted around δ 155-160 ppm .
-
C5: Directly bonded to chlorine. The direct attachment of an electronegative atom will cause a strong downfield shift. Predicted around δ 135-140 ppm .
-
C4 & C6: These are now non-equivalent. Both are deshielded by adjacent nitrogens. C4 is between two nitrogens, while C6 is adjacent to a nitrogen and the chlorinated carbon. We predict C4 to be further downfield (δ 158-162 ppm ) than C6 (δ 155-159 ppm ).
-
Carbonyl Carbon (-COO-): Expected around δ 160-164 ppm .
-
Ethyl Carbons: Methylene (-C H₂-) around δ 63-65 ppm and methyl (-C H₃) around δ 14-15 ppm .
Data Summary: Experimental vs. Predicted
The following table summarizes the experimental data for the 2-chloro isomer and the predicted data for the 5-chloro target compound for easy comparison.
| Compound | Signal Type | ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| Ethyl 2-chloropyrimidine-5-carboxylate | Pyrimidine H4/H6 | 9.08 (s, 2H)[3] | 157-160 |
| (Isomer, Experimental Data) | -O-CH₂ -CH₃ | 4.39 (q, 2H)[3] | 62-64 |
| -O-CH₂-CH₃ | 1.36 (t, 3H)[3] | 14-15 | |
| Pyrimidine C2 | - | 160-165 | |
| Pyrimidine C5 | - | 125-130 | |
| Carbonyl C =O | - | 162-166 | |
| This compound | Pyrimidine H4 | Predicted: 8.9-9.2 (d, 1H) | Predicted: 158-162 |
| (Target, Predicted Data) | Pyrimidine H6 | Predicted: 8.9-9.2 (d, 1H) | Predicted: 155-159 |
| -O-CH₂ -CH₃ | Predicted: 4.4-4.5 (q, 2H) | Predicted: 63-65 | |
| -O-CH₂-CH₃ | Predicted: 1.3-1.4 (t, 3H) | Predicted: 14-15 | |
| Pyrimidine C2 | - | Predicted: 155-160 | |
| Pyrimidine C5 | - | Predicted: 135-140 | |
| Carbonyl C =O | - | Predicted: 160-164 |
Standardized Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow is recommended for analyzing pyrimidine-based compounds.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology Details:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Ensure the sample is fully dissolved before transferring the solution into a 5mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be instructed to "lock" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field.
-
Shimming: Perform an automated or manual shimming process. This step optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Data Acquisition: Utilize a standard proton pulse program. For a quantitative ¹H spectrum, ensure a sufficient relaxation delay between scans. For ¹³C NMR, a proton-decoupled experiment (like zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying analysis.
Conclusion
The NMR analysis of substituted pyrimidines is a powerful tool for structural elucidation. As demonstrated, a change in the substituent position from the 2- to the 5-position on the pyrimidine ring results in a dramatic and predictable change in the ¹H NMR spectrum, primarily by breaking molecular symmetry and converting a simple singlet for the ring protons into a more complex set of two doublets. By understanding the fundamental principles of chemical shifts and coupling constants, researchers can confidently assign the correct regiochemistry to their synthetic products, a critical step in the rigorous quality control required in drug discovery and development.
References
A Comparative Guide to HPLC-MS for the Purity Assessment of Ethyl 5-chloropyrimidine-2-carboxylate
This guide provides a comprehensive analysis of a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the purity assessment of Ethyl 5-chloropyrimidine-2-carboxylate, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The integrity of the final active ingredient is directly dependent on the purity of such starting materials, making robust analytical control an indispensable part of the development and manufacturing process.[3][4] We will delve into the rationale behind method development, present a detailed protocol validated according to International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical technologies.[5][6]
Part 1: The Recommended HPLC-MS Method: A Synthesis of Separation and Specificity
The coupling of HPLC with MS creates a powerful analytical tool that leverages the superior separation capabilities of chromatography with the sensitive and specific detection and identification power of mass spectrometry.[7] This combination is exceptionally well-suited for impurity profiling, where unknown and trace-level components must be both quantified and identified.
Method Development Rationale: The "Why" Behind the Protocol
The selection of an optimal analytical method is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte. This compound possesses several structural features that guide our methodological choices: a polar pyrimidine core, an ester functional group, and a chlorine substituent. These features suggest moderate polarity and the ability to be readily ionized.
-
Chromatography Mode & Stationary Phase: The compound's polarity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) . A C18 (octadecyl) column is the workhorse of RP-HPLC and serves as the primary choice due to its versatility and wide availability. However, for potentially poor retention of the main peak or more polar impurities, alternative phases such as a polar-endcapped C18 or a Phenyl-Hexyl column could be employed to provide alternative selectivity and enhanced retention.[8]
-
Mobile Phase Selection: The mobile phase must be compatible with mass spectrometry, meaning it must be volatile. A gradient elution using water and acetonitrile is chosen to resolve compounds with a range of polarities. A small amount of a volatile acid, like 0.1% formic acid , is added to both phases. This serves a dual purpose: it protonates the analyte and related impurities, leading to better peak shape and promoting efficient ionization in the MS source, and it controls the mobile phase pH.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules. Given the presence of nitrogen atoms in the pyrimidine ring, which can be readily protonated, Positive Ion Mode ESI (+ESI) is selected.
-
Scan Modes: For comprehensive purity assessment, a dual-approach is recommended. A Full Scan acquisition mode is used to detect all ionizable species within a specified mass range, enabling the discovery of unknown impurities.[9] For known impurities or for achieving the lowest limits of quantitation, Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be employed, offering enhanced sensitivity and selectivity by focusing the mass spectrometer on specific mass-to-charge ratios (m/z).[9]
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure reliable performance.
1. Instrumentation and Reagents
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer with an ESI source (e.g., Quadrupole or Orbitrap).
-
HPLC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
This compound reference and test samples.
2. Chromatographic Conditions
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
3. Mass Spectrometer Conditions
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan Range: m/z 100-500
-
SIM (for known impurities): Target m/z ± 0.5 Da window.
4. Sample Preparation
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter if necessary.
5. System Suitability Test (SST)
-
Before sample analysis, perform five replicate injections of a standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[10]
Analytical Workflow Visualization
Part 2: Method Validation: Ensuring a "Fit-for-Purpose" Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11] The validation is performed according to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[5][12]
Illustrative Validation Data Summary
The following data is presented for illustrative purposes to demonstrate the expected performance of a validated method.
| Validation Parameter | Purpose | Illustrative Result & Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Result: No interference from placebo or known impurities at the analyte's retention time. Criteria: Peak purity index > 0.999. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected. | Result: 0.01% of nominal concentration (S/N ≥ 3). Criteria: Typically 0.01-0.03%. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantified with acceptable precision and accuracy. | Result: 0.03% of nominal concentration (S/N ≥ 10). Criteria: Typically 0.05-0.10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Result: Correlation coefficient (r²) > 0.999 for analyte and known impurities over the range LOQ - 150% of specification. |
| Accuracy | The closeness of the test results to the true value. | Result: 98.5% - 101.2% recovery for spiked impurities. Criteria: Typically 98.0% - 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Result: RSD ≤ 1.5% for impurity levels at the specification limit. Criteria: RSD ≤ 5.0%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Result: Purity results remained within ±0.2% with minor changes in flow rate (±10%) and column temperature (±2°C). |
Part 3: Comparative Analysis of Alternative Technologies
While HPLC-MS is a premier technique for impurity profiling, a comprehensive understanding requires comparison with other available analytical methods. The choice of technique often depends on the specific analytical goal, stage of development, and available resources.[13]
Performance Comparison Table
| Attribute | HPLC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity | Very High (Mass-based) | Moderate to Low | Very High (Mass-based) | Very High (Structural) |
| Sensitivity | Very High (ppb-ppt) | Moderate (ppm) | High (ppb-ppm) | Low (requires µg-mg) |
| Quantitation | Excellent (with standards) | Excellent (with standards) | Excellent (with standards) | Excellent (qNMR, can be absolute) |
| Structure Elucidation | Good (Fragmentation) | None | Good (Fragmentation) | Excellent (Unambiguous) |
| Analyte Suitability | Broad (Non-volatile, polar) | Broad (Chromophore needed) | Volatile, thermally stable | Soluble compounds |
| Throughput | High | High | Moderate | Low |
| Cost (Instrument) | High | Low | Moderate | Very High |
| Best For | Unknown impurity identification, trace analysis, stability studies.[7] | Routine QC, known impurity quantitation.[14] | Residual solvents, volatile impurities.[3][15] | Definitive structure confirmation, quantitation without specific standards. |
-
HPLC-UV: This is a cost-effective and robust method for routine quality control where impurities are known and have a UV chromophore.[14] Its major drawback is the inability to identify unknown peaks and the potential for co-eluting impurities to go undetected if they lack a chromophore or are spectrally similar.[7]
-
GC-MS: Gas chromatography is ideal for analyzing volatile and thermally stable compounds.[13] For this compound, which is a semi-volatile solid, GC-MS could be a viable option. However, it may require higher inlet temperatures that could potentially cause degradation of the analyte or its impurities, complicating the impurity profile. It is an excellent technique for identifying residual solvents from the synthesis process.[3]
-
NMR Spectroscopy: Nuclear Magnetic Resonance is unparalleled in its ability to provide definitive structural information. It can be used to identify and characterize impurities without the need for isolating them, especially using 2D-NMR techniques. Quantitative NMR (qNMR) allows for the determination of purity against a certified standard without needing reference standards for the impurities themselves. However, its primary limitation is its inherently lower sensitivity compared to MS, making it unsuitable for detecting impurities at the 0.05% level typically required by regulatory agencies.[15]
Conclusion
The HPLC-MS method detailed in this guide represents the gold standard for the purity assessment of this compound. It provides an optimal balance of high-sensitivity quantitation and high-confidence identification, making it uniquely suitable for the rigorous demands of pharmaceutical development and quality control. The method's ability to detect and tentatively identify unknown impurities in a single run provides invaluable information during process development, stability testing, and final product release. While alternative techniques like HPLC-UV, GC-MS, and NMR offer complementary information and have specific advantages in certain contexts, HPLC-MS delivers the most comprehensive and versatile solution for ensuring the purity and, ultimately, the safety and efficacy of the final drug product.
References
- 1. nbinno.com [nbinno.com]
- 2. heteroletters.org [heteroletters.org]
- 3. soeagra.com [soeagra.com]
- 4. nbinno.com [nbinno.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ajrconline.org [ajrconline.org]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
A Comparative Analysis of Reactivity: 2-Chloropyrimidine vs. 4-Chloropyrimidine Derivatives in Nucleophilic Aromatic Substitution
For Immediate Publication
In the landscape of heterocyclic chemistry, 2-chloropyrimidine and 4-chloropyrimidine derivatives are indispensable building blocks for the synthesis of a vast array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The strategic functionalization of these scaffolds predominantly relies on nucleophilic aromatic substitution (SNAr), a reaction whose efficiency is critically dependent on the position of the chlorine substituent. This guide offers an in-depth, objective comparison of the reactivity of 2- and 4-chloropyrimidine derivatives, supported by mechanistic insights and experimental data, to empower researchers in designing robust and efficient synthetic strategies.
The Decisive Role of Electronics in Reactivity
The differential reactivity between 2- and 4-chloropyrimidines is fundamentally governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms, being highly electronegative, exert a significant electron-withdrawing effect, rendering the ring electron-deficient and thus susceptible to nucleophilic attack. However, the extent of this activation is not uniform across all positions.
Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloropyrimidine counterparts.[1] This heightened reactivity is a direct consequence of the superior stabilization of the Meisenheimer complex, the negatively charged intermediate formed during the SNAr reaction.[1][2] The stability of this intermediate is a key determinant of the reaction rate.[1]
In the case of 4-chloropyrimidine, the negative charge of the Meisenheimer complex can be effectively delocalized onto both nitrogen atoms through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction. Conversely, for 2-chloropyrimidine, the negative charge can only be delocalized onto the adjacent nitrogen atom, resulting in a less stable intermediate and consequently, a slower reaction rate.
This reactivity trend is a cornerstone of pyrimidine chemistry, with the general order of reactivity for nucleophilic substitution in pyrimidine halides being C4(6) > C2 » C5.[3]
Visualizing the Mechanistic Difference
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][4] The following diagrams illustrate the formation and resonance stabilization of the Meisenheimer intermediate for both isomers, highlighting the superior stabilization in the 4-chloro derivative.
Caption: Generalized SNAr workflow for chloropyrimidines.
The Influence of Substituents: A Double-Edged Sword
The inherent reactivity patterns of 2- and 4-chloropyrimidines can be further modulated by the presence of other substituents on the pyrimidine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either enhance or diminish the reactivity of the C-Cl bond.[5]
-
Electron-Withdrawing Groups (EWGs): The presence of additional EWGs, such as a nitro or cyano group, will further deplete the electron density of the pyrimidine ring, thereby accelerating the rate of nucleophilic attack at both the 2- and 4-positions.
-
Electron-Donating Groups (EDGs): Conversely, EDGs, such as amino or alkoxy groups, increase the electron density of the ring, which generally deactivates it towards nucleophilic attack. The position of the EDG is crucial; for instance, an amino group at the C2 position deactivates the adjacent C4 and C6 positions to a greater extent.[6]
However, the interplay of substituents can lead to complex and sometimes counterintuitive outcomes. For example, in 2-MeSO₂-4-chloropyrimidine, while amines selectively react at the C-4 position, alkoxides and formamide anions exhibit a surprising preference for the C-2 position.[7] This reversal in selectivity is attributed to hydrogen bonding between the nucleophile and the MeSO₂ group, which lowers the energy of the transition state for C-2 attack.[7]
Comparative Experimental Data: A Quantitative Look
The following table summarizes representative experimental data, providing a quantitative comparison of the reactivity of 2- and 4-chloropyrimidine derivatives with a common nucleophile, morpholine.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloro-2-methylthiopyrimidine | Morpholine | Ethanol | Reflux | 2 | 85 | [8] |
| 2-Chloropyrimidine | Piperidine | Ethanol | 50 | - | - | [9] |
| 2,4-Dichloro-6-phenylpyrimidine | Morpholine | Dioxane | 25 | 1 | 95 (at C4) | [3] |
Note: Direct kinetic comparison data under identical conditions is scarce in the literature. The provided data illustrates general reactivity trends.
The data, though from different studies, supports the general principle of higher reactivity at the 4-position. The reaction of 4-chloro-2-methylthiopyrimidine with morpholine proceeds to a high yield in a relatively short time.[8] In the case of 2,4-dichloro-6-phenylpyrimidine, the reaction with morpholine occurs selectively at the more reactive C4 position.[3]
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for representative nucleophilic substitution reactions are outlined below.
Protocol 1: Synthesis of 4-Morpholino-2-methylthiopyrimidine
This protocol is adapted from the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine.[8]
Materials:
-
4-Chloro-2-methylthiopyrimidine
-
Morpholine (2 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 4-chloro-2-methylthiopyrimidine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add morpholine (2.0 mmol).
-
Equip the flask with a reflux condenser and stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholino-2-methylthiopyrimidine.
Caption: Workflow for the synthesis of 4-morpholino-2-methylthiopyrimidine.
Protocol 2: General Procedure for Amination of 2-Chloropyrimidine
This protocol is based on kinetic studies of the reaction of 2-chloropyrimidine with various amines.[9]
Materials:
-
2-Chloropyrimidine
-
Amine (e.g., piperidine, 1.1 equivalents)
-
Ethanol (anhydrous)
-
Sealed tube or pressure vessel
-
Oil bath or heating block
Procedure:
-
In a sealable reaction tube, combine 2-chloropyrimidine (1.0 mmol) and the desired amine (1.1 mmol).
-
Add anhydrous ethanol (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 50-100 °C).
-
Maintain the temperature and stir for the required reaction time (this may range from several hours to days depending on the amine's nucleophilicity).
-
After cooling to room temperature, carefully open the reaction vessel.
-
The product can be isolated by removing the solvent and purifying the residue, typically by crystallization or chromatography.
Conclusion and Future Outlook
The comparative reactivity of 2- and 4-chloropyrimidine derivatives is a well-established principle in heterocyclic chemistry, with the 4-position being generally more susceptible to nucleophilic attack due to enhanced stabilization of the Meisenheimer intermediate. This fundamental understanding is critical for the rational design of synthetic routes to a plethora of functionalized pyrimidines.
However, the field is not without its nuances. The subtle interplay of steric and electronic effects from other ring substituents can lead to unexpected reactivity and selectivity, as demonstrated by the case of 2-MeSO₂-4-chloropyrimidine.[7] Future research will likely focus on further elucidating these more complex substituent effects and developing novel catalytic systems to achieve even greater control over the regioselectivity of nucleophilic substitution on the pyrimidine core. Such advancements will undoubtedly continue to expand the synthetic utility of these vital heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. zenodo.org [zenodo.org]
A Comparative Guide to the Suzuki Coupling of Ethyl 5-Halopyrimidine-2-carboxylates: A Focus on Chloro, Bromo, and Iodo Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of crucial carbon-carbon bonds.[1][3][4][5][6] This guide provides an in-depth comparison of the reactivity of ethyl 5-chloro-, 5-bromo-, and 5-iodopyrimidine-2-carboxylates in Suzuki coupling reactions, offering insights into experimental design and optimization.
The Decisive Role of the Halogen: A Theoretical Overview
In palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the pyrimidine ring is a critical determinant of reactivity. The established trend follows the order: Iodo > Bromo > Chloro .[7] This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy.
The C-I bond is the longest and weakest, while the C-Cl bond is the shortest and strongest.[8][9] The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[7][10][11][12] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.[7]
| Halogen | C-X Bond Energy (kJ/mol) | Relative Reactivity |
| Iodo | ~213 | Highest |
| Bromo | ~285 | Intermediate |
| Chloro | ~327 | Lowest |
| Table 1: Approximate Carbon-Halogen Bond Dissociation Energies and Their Impact on Reactivity.[8] |
Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[7][13] In contrast, the more robust C-Cl bond in chloropyrimidines necessitates more forcing conditions and specialized, highly active catalyst systems to achieve efficient coupling.[7][14][15][16][17]
Head-to-Head Experimental Comparison
The following table summarizes typical experimental observations for the Suzuki coupling of ethyl 5-halopyrimidine-2-carboxylates with a generic arylboronic acid. These represent common starting points for reaction optimization.
| Parameter | Ethyl 5-Iodopyrimidine-2-carboxylate | Ethyl 5-Bromopyrimidine-2-carboxylate | Ethyl 5-Chloropyrimidine-2-carboxylate |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 3-10 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | Toluene, 1,4-Dioxane (often anhydrous) |
| Reaction Temperature | Room Temp. to 80 °C | 80-100 °C | 100-120 °C |
| Reaction Time | 1-6 hours | 6-24 hours | 12-48 hours |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Challenge | Potential for side reactions due to high reactivity. | Balancing reactivity and preventing debromination.[18] | Overcoming the inertness of the C-Cl bond. |
| Table 2: Comparative Overview of Suzuki Coupling Conditions. |
Causality Behind Experimental Choices:
-
The Iodo Analog: Due to its high reactivity, standard and readily available palladium catalysts like Pd(PPh₃)₄ are often sufficient.[13] Milder bases and lower temperatures are typically employed to minimize side reactions such as dehalogenation or homocoupling of the boronic acid.[18]
-
The Bromo Analog: This substrate represents a good balance of reactivity and stability.[18] While often requiring slightly more forcing conditions than the iodo counterpart, it is generally less prone to premature degradation. The choice of a stronger base like K₃PO₄ can sometimes accelerate the reaction.[18]
-
The Chloro Analog: The inertness of the C-Cl bond presents the most significant challenge.[17] Overcoming this requires more sophisticated catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is crucial. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[14] Anhydrous conditions are often preferred to prevent catalyst deactivation and competing hydrolysis of the boronic acid.
Experimental Protocols & Workflows
Below are representative, step-by-step protocols for the Suzuki coupling of each analog.
Protocol 1: Suzuki Coupling of Ethyl 5-Iodopyrimidine-2-carboxylate
This protocol is optimized for the most reactive of the three substrates.
Reagents:
-
Ethyl 5-iodopyrimidine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 5-iodopyrimidine-2-carboxylate, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of Ethyl 5-Bromopyrimidine-2-carboxylate
This protocol employs slightly more forcing conditions to accommodate the less reactive bromo-substrate.[18]
Reagents:
-
Ethyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene and Water (5:1 v/v), degassed
Procedure:
-
Combine ethyl 5-bromopyrimidine-2-carboxylate, the arylboronic acid, K₃PO₄, and PdCl₂(dppf) in a Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Note that longer reaction times are expected compared to the iodo-analog.
-
Workup and purification are performed as described in Protocol 1.
Protocol 3: Suzuki Coupling of this compound
This protocol utilizes a highly active catalyst system to couple the least reactive chloro-analog.[15][17]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other bulky phosphine ligand) (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.
-
Add the degassed, anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound, the arylboronic acid, and K₃PO₄.
-
Heat the reaction mixture to 110 °C.
-
Carefully monitor the reaction, which may require an extended period.
-
Upon completion, cool the mixture and filter through a pad of celite to remove palladium residues.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates, concentrate, and purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental processes involved.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The choice between ethyl 5-chloro-, 5-bromo-, and 5-iodopyrimidine-2-carboxylate for Suzuki coupling applications is a trade-off between reactivity, cost, and the required complexity of the catalytic system. The iodo-analog offers the highest reactivity, allowing for mild conditions and simple catalysts. The bromo-analog provides a reliable and moderately reactive alternative. The chloro-analog, while often more economical, demands specialized, highly active catalysts and more stringent reaction conditions to overcome its inherent inertness. A thorough understanding of these reactivity trends is essential for the efficient design and execution of synthetic routes in drug discovery and development.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. oxidative addition and palladium coupling [employees.csbsju.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [research.usc.edu.au]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Efficacy of different palladium catalysts for Ethyl 5-chloropyrimidine-2-carboxylate coupling
An Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Ethyl 5-Chloropyrimidine-2-carboxylate
Introduction: The Central Role of the Pyrimidine Scaffold
The functionalization of pyrimidine rings is a foundational element in the fields of medicinal chemistry and materials science.[1][2] this compound is a particularly valuable heterocyclic building block, offering multiple reaction sites for the construction of complex molecular architectures found in a vast array of pharmaceuticals. The key to unlocking its synthetic potential lies in the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position.
Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for these transformations.[3] However, the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts presents a significant synthetic challenge, necessitating the use of highly efficient and specialized catalytic systems.[4][5]
This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of this compound. The experimental data, protocols, and mechanistic insights are curated to empower researchers, scientists, and drug development professionals in selecting the optimal catalyst to drive their synthetic innovations forward.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between an organic halide and an organoboron reagent. For a deactivated substrate like a chloropyrimidine, the choice of the palladium catalyst and, more critically, the associated ligand is paramount to achieving high yields. The rate-limiting step is typically the oxidative addition of the palladium(0) complex into the C-Cl bond, a process that requires electron-rich and sterically demanding ligands to facilitate.[4]
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
Modern catalyst systems, particularly those developed by Buchwald, featuring bulky, electron-rich phosphine ligands, have proven superior for activating C-Cl bonds.[4][6] N-Heterocyclic Carbene (NHC) ligands also offer high stability and activity.[7] Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher catalyst loadings and longer reaction times.[2][6]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | 1,4-Dioxane | 95 | 12 | 70-85 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 4-10 | >90 | 1-3 |
Note: Yields are based on typical results for challenging chloropyrimidine substrates and may vary based on the specific boronic acid used.[2][6][7][8]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The cycle begins with the active Pd(0) species undergoing oxidative addition into the pyrimidine-Cl bond. Following this, transmetalation with the boronic acid (activated by the base) occurs, and the final C-C bond is formed via reductive elimination, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with XPhos Pd G3
This protocol provides a robust method for coupling this compound with an arylboronic acid using a modern, highly active precatalyst.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or THF (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides.[9] This transformation is indispensable for creating the amino-pyrimidine moieties prevalent in many bioactive molecules. The development of sterically hindered, electron-rich phosphine ligands by the Buchwald group has been instrumental in extending this reaction's scope to include less reactive aryl chlorides.[10]
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
The success of this reaction on chloropyrimidines hinges on a catalyst system that can facilitate both the challenging oxidative addition and the subsequent C-N reductive elimination. Bidentate ligands like dppf were an early advance, while modern bulky monophosphine ligands (e.g., RuPhos, BrettPhos) provide superior activity and generality.[9][10]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 50-70 | 2-4 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmOH | 110 | 4-12 | >95 | 1-2 |
| RuPhos Pd G3 | RuPhos | LHMDS | 1,4-Dioxane | 80-100 | 2-8 | >95 | 1-2 |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | H₂O | 100 | 6-18 | 85-95 | 1-2 |
Note: Yields are based on typical results for heteroaryl chlorides. The choice of base is critical and depends on the amine's pKa.[11]
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the cycle is initiated by oxidative addition. The resulting palladium(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by the base to form a palladium amide complex. The crucial C-N bond is formed in the final reductive elimination step.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3
-
Reagent Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), and the appropriate base (e.g., LHMDS or K₂CO₃, 2.0 equiv) to a vial.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Heck Coupling: Olefin Vinylation
The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, providing a direct route to vinyl-substituted pyrimidines.[12][13] The reaction typically employs a Pd(0) catalyst, a base to regenerate the catalyst, and often a phosphine ligand.[14]
Comparative Efficacy of Palladium Catalysts for Heck Coupling
The classic Heck catalyst system is Pd(OAc)₂ with a phosphine ligand like PPh₃.[14] However, for the less reactive chloropyrimidine, more robust systems are often required. N-heterocyclic carbene (NHC) ligands have shown particular promise due to their high thermal stability, which is beneficial as Heck reactions often require elevated temperatures.[15]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120-140 | 12-24 | 40-60 | 3-5 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 130 | 10-18 | 60-75 | 2-4 |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 120 | 8-16 | 70-85 | 2-3 |
| Pd(OAc)₂ | NHC Salt | K₂CO₃ | DMF/H₂O | 80-100 | 4-8 | >90 | 1-2 |
Note: Yields are based on typical results for aryl chlorides. The choice of alkene (e.g., acrylates, styrenes) will significantly impact reaction efficiency.[15]
Mechanistic Rationale: The Heck Reaction Catalytic Cycle
The cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide. The resulting Pd(II) complex coordinates to the alkene, followed by migratory insertion of the olefin into the Pd-aryl bond. A β-hydride elimination step then releases the vinylated product and a palladium-hydride species. The base is crucial for the final step, regenerating the active Pd(0) catalyst.[12][14]
Caption: The catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling with a Pd/NHC Catalyst System
-
Reagent Preparation: To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the N-heterocyclic carbene salt ligand (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by the alkene (e.g., styrene or butyl acrylate, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add a mixture of DMF (3 mL) and water (3 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 4-8 hours with vigorous stirring.[15]
-
Work-up: After cooling, extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography on silica gel.[15][16]
Conclusion and Expert Recommendations
The successful functionalization of this compound via palladium-catalyzed cross-coupling is eminently achievable with the appropriate choice of catalyst.
-
For Suzuki-Miyaura couplings, the use of modern Buchwald-type precatalysts such as XPhos Pd G3 is highly recommended. Their superior activity at low catalyst loadings for activating C-Cl bonds makes them the most efficient and reliable choice.
-
For Buchwald-Hartwig aminations, catalyst systems based on bulky, electron-rich ligands are essential. RuPhos Pd G3 offers broad substrate scope and high efficiency, consistently delivering excellent yields for C-N bond formation with challenging chloro-heterocycles.
-
For Heck couplings, where higher temperatures are often necessary, the thermal stability of N-heterocyclic carbene (NHC) ligated palladium catalysts provides a distinct advantage, leading to cleaner reactions and higher yields compared to traditional phosphine-based systems.
By understanding the mechanistic principles behind each reaction and leveraging the advanced catalytic systems outlined in this guide, researchers can confidently and efficiently synthesize novel pyrimidine derivatives for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fragment-Based Screening: A Comparative Analysis of Ethyl 5-Chloropyrimidine-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS). By employing small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties. This guide provides an in-depth technical comparison of fragment-based screening with a focus on a promising, yet underexplored class of fragments: ethyl 5-chloropyrimidine-2-carboxylate and its derivatives. We will delve into the rationale behind their use, compare their potential performance against other common fragment classes, and provide detailed experimental protocols for their application in a typical FBDD campaign.
The Rationale for Pyrimidine Scaffolds in FBDD
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at a protein's binding site.[2][3] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking and other hydrophobic interactions.[3]
This compound derivatives offer several advantages as fragment starting points:
-
Chemical Tractability: The chloro- and carboxylate- functionalities provide two distinct and readily modifiable vectors for synthetic elaboration, allowing for rapid fragment-to-lead optimization.[4]
-
Modulated Reactivity: The electron-withdrawing nature of the chlorine atom and the ester group can influence the electronic properties of the pyrimidine ring, potentially fine-tuning its interaction with the target protein.
-
"Rule of Three" Compliance: These derivatives can be readily designed to adhere to the "Rule of Three," a set of guidelines for fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) that correlate with higher hit rates and better developability.[5][6]
Comparative Analysis: Pyrimidine Derivatives vs. Alternative Fragment Libraries
The success of an FBDD campaign is heavily reliant on the quality and diversity of the fragment library. While a library composed of this compound derivatives holds promise, it is essential to objectively compare its potential performance against other established fragment libraries.
| Fragment Library Type | Key Characteristics | Potential Advantages | Potential Disadvantages | Reported Hit Rate (Target Dependent) |
| This compound Derivatives | Privileged pyrimidine scaffold with defined vectors for growth. | High chemical tractability, potential for specific interactions. | May have limited scaffold diversity compared to a general library. | Not extensively reported; estimated to be in the typical range of 1-10%. |
| General Diversity Libraries (e.g., Maybridge, Enamine) | Broad coverage of chemical space with diverse scaffolds.[7] | Higher probability of finding a hit for a novel target.[8] | Hits may have less clear vectors for optimization. | 0.4% - 47% (highly dependent on screening method and target).[9] |
| Natural Product-Derived Fragments | Higher three-dimensionality and stereochemical complexity.[7] | Can access unique chemical space and binding modes. | Often more synthetically challenging to elaborate. | Generally lower than general diversity libraries. |
| Focused Libraries (e.g., Kinase, Protease) | Designed with scaffolds known to bind to a specific target class. | Higher hit rates for the intended target class. | Limited applicability outside of the target family. | Can be significantly higher (e.g., >10%) for the intended target class.[5] |
Key Performance Metrics in Fragment Selection:
A critical aspect of FBDD is the evaluation of initial fragment hits to prioritize those with the highest potential for development. Beyond simple binding affinity, Ligand Efficiency (LE) is a crucial metric. LE normalizes the binding affinity of a fragment by its size (typically the number of heavy atoms), providing a measure of the binding energy per atom.[10][11]
LE = -1.4 * log(IC50 or Kd) / Number of Heavy Atoms [12]
Fragments with high LE values (typically >0.3 kcal/mol per heavy atom) are considered more efficient binders and are often prioritized for follow-on chemistry, as they provide a more promising starting point for optimization.[10][13] While a larger, more complex molecule might exhibit a stronger binding affinity, a smaller fragment with a high LE may ultimately lead to a more "drug-like" lead compound with better overall properties.[14]
The FBDD Workflow with this compound Derivatives
A typical FBDD campaign follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates this process, highlighting the key stages and decision points.
Caption: A typical Fragment-Based Drug Discovery workflow.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in an FBDD campaign using this compound derivatives.
Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference - STD)
NMR spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[15] STD-NMR is a ligand-observed experiment that identifies binders by detecting the transfer of saturation from the protein to the bound ligand.
Workflow for NMR-Based Fragment Screening:
Caption: Workflow for an NMR-based fragment screening campaign.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).
-
Prepare stock solutions of individual pyrimidine fragments and cocktails of 5-10 fragments at 100 mM in d6-DMSO.
-
For the screening sample, add the fragment cocktail to the protein solution to a final fragment concentration of 100-500 µM per fragment. The final DMSO concentration should be kept below 5%.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference.
-
Acquire the STD-NMR spectrum by alternating between on-resonance saturation of the protein (e.g., at -1 ppm) and off-resonance saturation (e.g., at 30 ppm). A series of saturation times should be tested to optimize the STD effect.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals in the STD difference spectrum corresponding to the pyrimidine fragments indicates binding.
-
-
Hit Deconvolution and Validation:
-
For any cocktail that shows hits, screen the individual fragments from that cocktail to identify the specific binder(s).
-
Perform NMR titrations with the individual hit fragments to determine the dissociation constant (Kd).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[2] It is a highly sensitive method for detecting weak fragment binding and can provide kinetic information (association and dissociation rates).
Workflow for SPR-Based Fragment Screening:
Caption: Workflow for an SPR-based fragment screening campaign.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare solutions of the pyrimidine fragments in the running buffer (e.g., HBS-EP+) at a concentration of 100-500 µM. A DMSO concentration gradient may be included for solubility.
-
Inject the fragment solutions over the sensor surface at a constant flow rate. Include buffer-only injections for double referencing.
-
-
Data Analysis and Hit Identification:
-
After subtracting the reference flow cell and buffer injection responses, a significant increase in the response units (RU) upon fragment injection indicates a binding event.
-
Hits are typically identified based on a predefined response threshold.
-
-
Hit Confirmation and Characterization:
-
Confirm primary hits by performing dose-response experiments, injecting a series of fragment concentrations.
-
For confirmed hits, perform kinetic analysis by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: X-ray Crystallography for Structural Elucidation of Fragment Binding
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[16] The most common method for obtaining protein-fragment complex structures is crystal soaking.
Workflow for X-ray Crystallography of Fragment Hits:
Caption: Workflow for X-ray crystallography of fragment-protein complexes.
Step-by-Step Methodology:
-
Apo-Protein Crystallization:
-
Grow high-quality crystals of the target protein in the absence of any ligand (apo form) using vapor diffusion (hanging or sitting drop) or other crystallization methods.
-
-
Crystal Soaking:
-
Prepare a soaking solution containing the pyrimidine fragment at a concentration of 1-10 mM in a cryo-protectant solution that is compatible with the crystallization condition.[17]
-
Carefully transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density map for evidence of the bound fragment.
-
Refine the model of the protein-fragment complex and analyze the binding mode to understand the key interactions driving fragment binding.
-
Case Study: Pyrimidine Fragment Hits for KRAS G12C
While a comprehensive FBDD campaign for this compound is not yet in the public domain, a study on the challenging oncology target KRAS G12C provides valuable insights into the potential of pyrimidine-based fragments.[10] In this study, a fragment screening campaign identified a pyrimidine-containing fragment that bound to a novel pocket on the protein surface.
-
Fragment Hit: A pyrimidine-containing fragment with an IC50 of 27 µM was identified.[10]
-
Binding Mode: X-ray crystallography revealed that the fragment binds in a cleft between two key switch regions of the KRAS protein, suggesting a potential allosteric mechanism of inhibition.[10]
-
Optimization Strategy: The authors proposed that the pyrimidine ring could be modified to improve van der Waals contacts with the protein, highlighting the synthetic tractability of this scaffold for further optimization.[10]
This case study demonstrates the ability of pyrimidine-based fragments to identify novel binding pockets on challenging targets and serves as a blueprint for how this compound derivatives could be similarly employed.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underutilized, class of fragments for FBDD. Their inherent chemical tractability, coupled with the privileged nature of the pyrimidine scaffold, makes them attractive starting points for drug discovery campaigns. While direct comparative data is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate these fragments into their screening libraries.
Future work should focus on the systematic evaluation of pyrimidine-focused libraries against a diverse range of targets to establish a more comprehensive understanding of their performance characteristics. Furthermore, the publication of more case studies detailing the successful evolution of simple pyrimidine fragments into potent and selective lead compounds will be crucial in solidifying their position as a valuable tool in the FBDD arsenal. By leveraging the power of fragment-based approaches and exploring novel chemical space with scaffolds like this compound, the drug discovery community can continue to push the boundaries of what is "druggable."
References
- 1. drive.eu-openscreen.eu [drive.eu-openscreen.eu]
- 2. tcmsp-e.com [tcmsp-e.com]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanotempertech.com [nanotempertech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increasing Chemical Space Coverage by Combining Empirical and Computational Fragment Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Compass for Kinase Inhibitor Discovery: A Comparative Guide to In Vitro Assays for Pyrimidine-Based Compounds
In the intricate landscape of drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The dysregulation of these enzymes often orchestrates the aberrant signaling cascades that drive disease progression. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. Among the myriad of chemical scaffolds explored, the pyrimidine core has proven to be a privileged structure, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of characterizing novel kinase inhibitors, specifically those synthesized from the versatile starting material, Ethyl 5-chloropyrimidine-2-carboxylate.
This document will serve as your compass, navigating the critical decision of selecting the most appropriate in vitro kinase assay. We will dissect and objectively compare the predominant assay formats, moving beyond a mere recitation of protocols to explain the underlying principles and the rationale behind experimental choices. Our focus is to empower you with the knowledge to design self-validating experiments that yield robust and reproducible data, accelerating your path from a synthesized compound to a promising lead candidate.
The Pyrimidine Scaffold: A Privileged Player in Kinase Inhibition
The pyrimidine ring system is a recurring motif in a multitude of clinically successful kinase inhibitors.[3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors.[1] Starting from a readily available precursor like this compound, medicinal chemists can elaborate the core structure to target a diverse range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Src family kinases, and Bruton's tyrosine kinase (BTK). The journey from a novel synthesized compound to a potential therapeutic, however, is paved with rigorous biochemical evaluation, with the in vitro kinase assay serving as the foundational first step.
Navigating the Kinase Assay Landscape: A Comparative Analysis
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule). The inhibitory potential of a compound is then determined by its ability to modulate this activity. While the concept is straightforward, the methodologies to measure this event are diverse, each with its own set of advantages and limitations. We will explore the three most prevalent categories: radiometric, fluorescence-based, and luminescence-based assays.
Table 1: At-a-Glance Comparison of In Vitro Kinase Assay Formats
| Feature | Radiometric Assays | Fluorescence-Based Assays | Luminescence-Based Assays |
| Principle | Measures direct incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[4] | Measures changes in fluorescence properties upon substrate phosphorylation. | Measures the amount of ATP consumed or ADP produced via a luciferase-luciferin reaction.[5] |
| Readout | Scintillation counting or autoradiography. | Fluorescence intensity, polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET). | Luminescence signal. |
| Sensitivity | Very high, considered the "gold standard".[6] | High, dependent on the specific format. | Very high.[7] |
| Throughput | Low to medium. | High to very high.[8] | High to very high.[9] |
| Cost | Moderate to high (reagents, waste disposal). | Moderate to high (probes, antibodies). | Moderate to high (proprietary reagents). |
| Safety | Requires handling of radioactive materials and specialized waste disposal. | Generally safe, requires handling of chemical reagents. | Generally safe, requires handling of chemical reagents. |
| Advantages | Direct measurement of phosphorylation, less prone to compound interference.[6] | Non-radioactive, amenable to automation and miniaturization.[10] | Homogeneous "mix-and-read" format, high sensitivity, and broad dynamic range.[7] |
| Disadvantages | Safety concerns, regulatory hurdles, lower throughput. | Potential for compound interference (autofluorescence, quenching), may require specific antibodies or modified substrates. | Indirect measurement, potential for compound interference with luciferase.[11] |
| Best Suited For | Validating hits from primary screens, detailed mechanistic studies. | High-throughput screening (HTS), lead optimization. | HTS, profiling against large kinase panels. |
Deep Dive into Methodologies: Protocols and Rationale
To provide a practical framework, we will now detail the experimental workflow for a representative assay from each category. The causality behind each step is explained to foster a deeper understanding of the experimental design.
Radiometric Kinase Assay: The Gold Standard
This traditional method directly quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[4] Its direct nature makes it a highly reliable method for validating hits and conducting detailed kinetic studies.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, the peptide or protein substrate, the test compound (dissolved in DMSO), and the kinase reaction buffer (typically containing MgCl₂ and a buffering agent like HEPES).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The concentration of ATP should ideally be at or near the Kₘ for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time. This incubation period should be within the linear range of the kinase reaction.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid. This denatures the kinase and halts enzymatic activity.
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The positively charged membrane will bind the negatively charged phosphorylated substrate.
-
Washing: Wash the filter membranes extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Place the dried filter membranes into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values are determined by fitting the data to a dose-response curve.[12]
Causality Corner: The choice of a phosphocellulose membrane is critical; its positive charge at an acidic pH allows for the specific capture of the phosphorylated substrate while repelling the negatively charged ATP. The extensive washing steps are crucial for reducing the background signal and achieving a high signal-to-noise ratio.
Fluorescence-Based Kinase Assays: High-Throughput Powerhouses
Fluorescence-based assays have become the workhorses of high-throughput screening (HTS) due to their non-radioactive nature, sensitivity, and amenability to automation.[10] Several formats exist, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being one of the most robust.
-
Reaction Setup: In a low-volume 384-well plate, add the kinase, a fluorescently labeled substrate (e.g., with fluorescein), the test compound, and the kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period.
-
Detection: Stop the kinase reaction and initiate the detection by adding a solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.[13][14]
-
Signal Measurement: After a brief incubation to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore (terbium/europium) and measures the emission from both the donor and the acceptor fluorophore (fluorescein) after a time delay.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate. A decrease in the FRET signal in the presence of a compound indicates inhibition of kinase activity. IC₅₀ values are then calculated.
Causality Corner: The time-resolved aspect of TR-FRET is key to its robustness. It minimizes interference from compound autofluorescence and scattered light by introducing a delay between excitation and emission detection, allowing short-lived background fluorescence to decay.[14] The use of a specific phospho-antibody ensures that the signal is directly related to the phosphorylation event of interest.
Luminescence-Based Kinase Assays: Simplicity and Sensitivity
Luminescence-based assays, such as the Kinase-Glo® assay, offer a simple, homogeneous "mix-and-read" format that is highly sensitive and well-suited for HTS.[5][9] These assays typically measure the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.
-
Reaction Setup: In a white, opaque 96- or 384-well plate, combine the kinase, substrate, test compound, and kinase reaction buffer.
-
Initiation: Add ATP to start the reaction.
-
Incubation: Incubate at room temperature for a specific duration. The extent of ATP consumption should be optimized to fall within the linear range of the assay.
-
Detection: Add an equal volume of the Kinase-Glo® reagent, which contains a thermostable luciferase and its substrate, luciferin.[9]
-
Signal Measurement: After a short incubation to stabilize the luminescent signal, measure the light output using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity; a higher signal indicates more ATP remaining and thus, greater inhibition. IC₅₀ values are determined from the dose-response curve.
Causality Corner: The use of a thermostable luciferase is crucial for generating a stable "glow-type" signal, which provides a longer window for plate reading and is more compatible with batch processing in HTS.[5] The opaque white plates are essential to maximize the luminescent signal and prevent crosstalk between wells.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified kinase signaling pathway and the point of intervention for a pyrimidine-based inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiotrade.com [ebiotrade.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Study of Leaving Groups on the Pyrimidine-2-carboxylate Core: A Guide for Researchers in Drug Development
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This inherent bio-relevance has made the pyrimidine scaffold a privileged structure in the design of novel drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] The pyrimidine-2-carboxylate moiety, in particular, serves as a versatile synthetic intermediate, offering a handle for the introduction of diverse functionalities to modulate the pharmacological profile of a molecule. A critical step in the elaboration of this core is the nucleophilic aromatic substitution (SNAr) at the C2-position, a reaction whose efficiency is profoundly influenced by the nature of the leaving group.
This guide provides a comprehensive comparative analysis of various leaving groups on the pyrimidine-2-carboxylate core. We will delve into the mechanistic principles governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols to empower researchers in making informed decisions for the synthesis of next-generation therapeutics.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The SNAr reaction on the electron-deficient pyrimidine ring proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this intermediate, thereby facilitating the reaction. The second, faster step involves the expulsion of the leaving group to restore the aromaticity of the pyrimidine ring.
The regioselectivity of nucleophilic attack on substituted pyrimidines is a key consideration. Generally, the C4 and C2 positions are most susceptible to attack due to the effective delocalization of the negative charge in the Meisenheimer complex onto the ring nitrogen atoms.
Theoretical Framework: What Makes a Good Leaving Group in SNAr?
In contrast to SN2 reactions where the bond to the leaving group is broken in the rate-determining step, in SNAr reactions, the leaving group's ability to depart is not the primary determinant of the reaction rate. Instead, the rate is more significantly influenced by the ability of the leaving group to activate the aromatic ring towards nucleophilic attack. This is often referred to as the "element effect".
Highly electronegative leaving groups, such as fluorine, are particularly effective at activating the ring through their strong inductive electron-withdrawing effect. This increases the electrophilicity of the carbon atom to which they are attached, accelerating the initial nucleophilic attack. Consequently, the typical leaving group reactivity order in SNAr reactions is often F > Cl > Br > I, the reverse of what is observed in SN2 reactions.
Beyond halogens, sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups in SNAr reactions. Their strong electron-withdrawing nature and the stability of the resulting sulfonate anion make them highly effective.
Comparative Analysis of Leaving Groups on the Pyrimidine-2-carboxylate Core
To provide a practical comparison, we will consider the following leaving groups at the 2-position of the ethyl pyrimidine-5-carboxylate scaffold:
-
Halogens: Fluoro (F), Chloro (Cl), Bromo (Br), Iodo (I)
-
Sulfonate Esters: Tosylate (OTs), Mesylate (OMs)
While specific kinetic data for the pyrimidine-2-carboxylate core is not extensively available in the literature, we can extrapolate from studies on related pyrimidine and pyridine systems to predict the relative reactivity.
| Leaving Group | Predicted Relative Reactivity | Key Considerations |
| Fluoro (F) | Highest | Strong activation of the ring towards nucleophilic attack due to high electronegativity. |
| Chloro (Cl) | High | Good balance of reactivity and substrate availability. A common choice for synthetic transformations. |
| Bromo (Br) | Moderate | Less activating than chloro but can be useful in certain synthetic strategies. |
| Iodo (I) | Lowest (among halogens) | Generally the least reactive halogen in SNAr due to lower electronegativity. |
| Tosylate (OTs) | Very High | Excellent leaving group due to the strong electron-withdrawing nature of the tosyl group and the high stability of the tosylate anion. |
| Mesylate (OMs) | Very High | Similar in reactivity to tosylates, offering another excellent option for efficient substitution. |
A recent study on 2-sulfonylpyrimidines demonstrated their superior reactivity compared to 2-halopyrimidines in SNAr reactions with a biological thiol. This provides strong evidence for the enhanced reactivity of sulfonyl-based leaving groups.
Experimental Design for a Comparative Study
To empirically determine the reactivity of different leaving groups on the ethyl pyrimidine-2-carboxylate core, a kinetic study can be designed using a model nucleophile. Piperidine is a suitable choice due to its well-characterized reactivity in SNAr reactions. The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry.
Synthesis of Substrates
The first step is the synthesis of the requisite ethyl 2-substituted-pyrimidine-5-carboxylates.
1. Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate:
This key intermediate can be synthesized from ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate by treatment with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline.[1][3]
2. Synthesis of other 2-substituted pyrimidine-5-carboxylates:
-
Ethyl 2-fluoropyrimidine-5-carboxylate: Can be prepared from the corresponding 2-chloropyrimidine via a halogen exchange (Halex) reaction using a fluoride source like KF.
-
Ethyl 2-bromo- and 2-iodopyrimidine-5-carboxylates: Can be synthesized from the corresponding 2-aminopyrimidine via a Sandmeyer-type reaction or from the 2-chloropyrimidine via a Finkelstein-type reaction.
-
Ethyl 2-tosyloxy- and 2-mesyloxypyrimidine-5-carboxylates: These can be prepared from ethyl 2-hydroxypyrimidine-5-carboxylate by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine.
Kinetic Analysis Protocol
The following protocol, adapted from established methods for studying SNAr kinetics on heteroaromatic systems, can be employed.[4]
Objective: To determine the pseudo-first-order rate constants (kobs) and second-order rate constants (k2) for the reaction of various ethyl 2-substituted-pyrimidine-5-carboxylates with piperidine.
Materials:
-
Ethyl 2-substituted-pyrimidine-5-carboxylates (as synthesized)
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each ethyl 2-substituted-pyrimidine-5-carboxylate in the chosen anhydrous solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of piperidine in the same solvent at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting pyrimidine substrate and the expected product (synthesized in a separate preparative-scale reaction).
-
Identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined λmax and equilibrate the temperature of the cuvette holder (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the piperidine stock solution and dilute with the solvent to the final volume.
-
Initiate the reaction by injecting a small, known volume of the pyrimidine substrate stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the pyrimidine substrate to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Plot the obtained kobs values against the corresponding piperidine concentrations.
-
The second-order rate constant (k2) is determined from the slope of this plot (kobs = k2[Piperidine]).
-
Expected Outcome:
By performing this kinetic analysis for each of the synthesized substrates, a quantitative comparison of the reactivity of the different leaving groups can be established. The calculated second-order rate constants (k2) will provide a direct measure of the leaving group's performance in the SNAr reaction on the pyrimidine-2-carboxylate core.
Visualizing the Process
SNAr Mechanism on Pyrimidine-2-carboxylate
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic study.
Conclusion and Future Perspectives
The choice of leaving group is a critical parameter in the design of efficient synthetic routes towards novel pyrimidine-2-carboxylate-based drug candidates. This guide has provided a framework for understanding and experimentally evaluating the performance of various leaving groups in SNAr reactions on this important scaffold. While halogens offer a versatile and readily accessible option, sulfonate esters are predicted to exhibit superior reactivity, potentially enabling milder reaction conditions and broader substrate scope.
The detailed experimental protocol provided herein offers a robust starting point for researchers to generate their own comparative data, tailored to their specific nucleophiles and reaction conditions. Such data-driven insights are invaluable in accelerating the drug discovery process, enabling the rapid and efficient synthesis of new chemical entities with therapeutic potential. Future work in this area could involve the exploration of more exotic leaving groups and the development of catalytic methods to further enhance the efficiency of SNAr reactions on the pyrimidine core.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-chloropyrimidine-2-carboxylate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 5-chloropyrimidine-2-carboxylate, a halogenated heterocyclic compound commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This document is designed to provide clear, actionable steps and the scientific reasoning behind them, empowering researchers to manage this chemical waste stream with confidence and precision.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound presents several health and environmental risks that dictate its handling and disposal requirements.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]
The presence of a chlorinated pyrimidine ring places this compound in the category of halogenated organic compounds .[6] This classification is critical for waste segregation and final disposal, as these compounds are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8][9] Improper disposal can lead to environmental contamination and significant legal penalties.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a robust PPE plan is non-negotiable. The causality is clear: direct contact can lead to irritation and absorption, while inhalation can cause respiratory issues. Therefore, the following PPE must be worn at all times when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time. | Prevents skin contact, which can cause irritation and harmful absorption.[2][10] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Protects against accidental splashes that can cause serious eye irritation.[1][2][4] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or potential for splashing, a chemically resistant apron is advised. | Minimizes the risk of skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][10] A NIOSH-approved respirator may be required if a fume hood is not available, but this should be a last resort. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, specifically as a halogenated organic waste. It must never be disposed of down the drain or in regular trash.[7]
Proper segregation is the most critical step in a compliant waste management program. Halogenated organic compounds must be collected separately from non-halogenated solvents and other waste streams to ensure proper final treatment.[10]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[8] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[9][10] Include the approximate concentration and any other components if it is a mixture.
-
Accumulation: Collect all waste materials containing this compound, including residual amounts in original containers, contaminated lab supplies (e.g., pipette tips, weighing paper), and solvent rinses from cleaning glassware, in this designated container.[10]
Accidental spills must be managed immediately and correctly to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[1][4] For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical sorbent pad).
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (such as acetone or ethanol), collecting all cleaning materials and rinsates as hazardous waste.[10]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Containment: The waste container should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
The ultimate disposal of halogenated organic waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Arrange for a pickup of your hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
Documentation: You will likely need to complete a hazardous waste manifest or tag that details the contents of the container. This is a legal requirement under RCRA.[11]
-
Treatment: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective treatment for halogenated organic waste is high-temperature incineration, often in a rotary kiln with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[12]
Disposal Decision Workflow
To aid in the decision-making process for handling and disposing of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
- 5. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. uakron.edu [uakron.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Safe Handling of Ethyl 5-chloropyrimidine-2-carboxylate: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
As a cornerstone in the synthesis of innovative therapeutics, Ethyl 5-chloropyrimidine-2-carboxylate is a powerful reagent.[1] However, its utility in drug development is matched by its potential hazards. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and scientists. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
Hazard Profile: Understanding the Risks
This compound presents several health risks that necessitate stringent safety measures. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The compound is a known skin and serious eye irritant and may cause respiratory irritation.[2][3][4][5][6][7]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2][3][4][8] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3][4][5][6][7][8] | Skin Contact |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3][4][5][6][7][8] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[3][4][5][6][7] | Inhalation |
Given these hazards, a multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.
The Core Principle: Engineering Controls First
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls. All handling of this compound, especially when dealing with the solid form to avoid dust generation, must be conducted within a certified chemical fume hood.[4] This ensures that any vapors or dusts are effectively contained and exhausted, minimizing inhalation risk. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4]
Selecting Your Armor: A Component-by-Component Guide
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the tasks to be performed and the associated risks.
Hand Protection: The First Point of Contact
Requirement: Chemical-resistant gloves.
Causality: The primary risk of dermal exposure necessitates gloves that can withstand penetration by halogenated heterocyclic compounds. While many materials offer good chemical resistance, it is crucial to select gloves specifically tested for compatibility.[9]
Protocol:
-
Glove Type: Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered.[10]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent cross-contamination, use a proper removal technique where the outer surface of the glove is not touched with bare hands.
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[11] Never reuse disposable gloves.[10]
Eye and Face Protection: Shielding Against Splashes and Dust
Requirement: Chemical safety goggles and, in certain situations, a face shield.
Causality: this compound can cause serious eye irritation.[2][3][4][5][6][7][8] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine dust.[9]
Protocol:
-
Goggles: Wear snug-fitting chemical safety goggles that meet ANSI Z87.1 standards.[12]
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of large quantities of solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles to protect the entire face.[13]
-
Contact Lenses: It is advisable to avoid wearing contact lenses when handling this chemical, as they can trap material against the eye. If contact lenses are worn, they should be removed immediately in the event of a splash, and the eyes should be thoroughly rinsed.[4]
Body Protection: A Barrier for Your Skin
Requirement: A long-sleeved laboratory coat and, for larger quantities, chemical-resistant coveralls.
Causality: To prevent skin contact from spills or splashes, a protective layer over personal clothing is essential.[14]
Protocol:
-
Lab Coat: A clean, long-sleeved laboratory coat should be worn at all times. It should be fully buttoned to provide maximum coverage.
-
Coveralls: For tasks with a higher risk of significant exposure, such as large-scale synthesis or spill cleanup, chemical-resistant coveralls made of materials like coated polyethylene are recommended.[12]
-
Contamination: If a lab coat or coveralls become contaminated, they must be removed immediately and decontaminated or disposed of as hazardous waste.[2] Contaminated clothing should be laundered separately from personal items.[2]
Respiratory Protection: Safeguarding Your Lungs
Requirement: A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during emergency situations.
Causality: Inhalation of dust or aerosols can cause respiratory irritation.[3][4][5][6][7] While a fume hood is the primary control, respiratory protection provides an additional layer of safety.
Protocol:
-
Routine Use: Under normal operating conditions within a functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of ventilation, a NIOSH-approved respirator with a particulate filter (for dust) or an organic vapor cartridge should be used.[4]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.[10] Surgical masks do not provide adequate respiratory protection.[9][13]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: A workflow diagram for PPE selection and use when handling this compound.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[2][4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][4][5] If the person is not breathing, give artificial respiration.[5] Seek medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4][11]
Disposal and Decontamination: Completing the Cycle of Safety
Proper disposal of contaminated materials is as important as their safe handling.
-
Waste Disposal: All disposable PPE and any materials used to clean up spills of this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste according to local, regional, and national regulations.[4][7]
-
Decontamination: Reusable PPE, such as face shields and goggles, should be thoroughly cleaned after each use. Work surfaces should be decontaminated at the end of each procedure.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4][11]
By integrating these detailed PPE protocols into your standard operating procedures, you can confidently and safely unlock the scientific potential of this compound while prioritizing the well-being of your research team.
References
- 1. chembk.com [chembk.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.se [fishersci.se]
- 6. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
